Rediocide C
Description
Propriétés
Formule moléculaire |
C46H54O13 |
|---|---|
Poids moléculaire |
814.9 g/mol |
Nom IUPAC |
[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate |
InChI |
InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11+,18-12+/t24-,25-,26+,28+,30-,31-,32+,34-,35-,36-,37-,38+,40+,41+,42-,43+,44-,45-,46?/m0/s1 |
Clé InChI |
ZDIWBBJUVBDSOV-TVWFODCBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Rediocide Family: A Technical Guide to the Mechanism of Action of Rediocide A
A Note on Rediocide C: Initial searches for "this compound" have yielded limited and varied information. It is described as a diterpenoid isolated from the plant Trigonostemon reidioides with potential antimycobacterial properties.[1] Another source identifies it as a synthetic pyrethroid insecticide that targets the nervous system of insects by altering voltage-gated sodium channels.[2] However, a detailed mechanism of action, particularly concerning signaling pathways relevant to drug development for human diseases, is not extensively documented in publicly available scientific literature.
In contrast, a closely related compound, Rediocide A , isolated from the same plant, has been the subject of more in-depth research, especially in the context of cancer immunotherapy. This guide will provide a comprehensive overview of the core mechanism of action of Rediocide A, tailored for researchers, scientists, and drug development professionals.
Rediocide A: A Novel Immune Checkpoint Inhibitor
Rediocide A is a natural product that has emerged as a promising agent in cancer immunotherapy.[3][4] It functions as an immune checkpoint inhibitor, specifically by overcoming the immuno-resistance of cancer cells to Natural Killer (NK) cells.[3][4] The primary focus of research has been on its effects on non-small cell lung cancer (NSCLC) cells.[3][4]
Core Mechanism of Action: Targeting the TIGIT/CD155 Signaling Pathway
The central mechanism of action of Rediocide A involves the downregulation of the protein CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[3][4] CD155 is a ligand for the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on NK cells and T cells. The binding of CD155 on tumor cells to TIGIT on NK cells suppresses the cytotoxic activity of the NK cells, allowing the tumor to evade the immune system.
By downregulating the expression of CD155 on cancer cells, Rediocide A prevents this inhibitory signaling, thereby restoring and enhancing the ability of NK cells to recognize and kill tumor cells.[3][4]
Quantitative Effects of Rediocide A on Immune Response
The following tables summarize the key quantitative data from studies on the effects of Rediocide A on NSCLC cell lines (A549 and H1299) when co-cultured with NK cells.
Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity
| Cell Line | Rediocide A Concentration | Fold Increase in Cell Lysis | Percentage Lysis (Control vs. Treatment) |
| A549 | 100 nM | 3.58 | 21.86% vs. 78.27% |
| H1299 | 100 nM | 1.26 | 59.18% vs. 74.78% |
Table 2: Effect of Rediocide A on Pro-inflammatory Cytokine and Enzyme Release
| Cell Line | Rediocide A Concentration | Analyte | Percentage/Fold Increase |
| A549 | 100 nM | Granzyme B | 48.01% |
| H1299 | 100 nM | Granzyme B | 53.26% |
| A549 | 100 nM | IFN-γ | 3.23-fold |
| H1299 | 100 nM | IFN-γ | 6.77-fold |
Table 3: Effect of Rediocide A on CD155 Expression on Tumor Cells
| Cell Line | Rediocide A Concentration | Percentage Downregulation of CD155 |
| A549 | 100 nM | 14.41% |
| H1299 | 100 nM | 11.66% |
Signaling Pathway of Rediocide A in Overcoming Immuno-resistance
The following diagram illustrates the signaling pathway affected by Rediocide A.
Caption: Rediocide A signaling pathway in enhancing NK cell cytotoxicity.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299, and Natural Killer (NK) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Rediocide A Preparation: Rediocide A was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then diluted in culture medium to the desired concentrations (e.g., 10 nM and 100 nM). The final DMSO concentration was kept below 0.1%.
NK Cell-Mediated Cytotoxicity Assay
This protocol outlines a biophotonic cytotoxicity assay.
-
Target Cell Preparation: A549 or H1299 cells are engineered to express luciferase (e.g., A549-Luc, H1299-Luc).
-
Co-culture: Target cells are seeded in a 96-well plate. NK cells are added at various effector-to-target (E:T) ratios (e.g., 2:1, 1:1).
-
Treatment: Rediocide A is added to the co-culture at final concentrations of 10 nM and 100 nM. A vehicle control (0.1% DMSO) is also included.
-
Incubation: The plate is incubated for 24 hours.
-
Lysis Measurement: A luciferase substrate is added to each well, and the resulting luminescence is measured using a plate reader. The percentage of cell lysis is calculated relative to control wells.
Flow Cytometry for CD155 Expression
-
Cell Treatment: A549 and H1299 cells are treated with 100 nM Rediocide A or vehicle control for 24 hours.
-
Cell Harvesting: Cells are harvested and washed with PBS.
-
Staining: Cells are incubated with a fluorescently labeled anti-CD155 antibody.
-
Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer to quantify the surface expression of CD155.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
-
Co-culture and Treatment: NK cells are co-cultured with A549 or H1299 cells in the presence of 100 nM Rediocide A or vehicle control for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentration of IFN-γ in the supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the effect of Rediocide A.
Caption: A generalized experimental workflow for studying Rediocide A's effects.
Conclusion
Rediocide A presents a compelling mechanism of action as an immune checkpoint inhibitor. By downregulating CD155 on tumor cells, it effectively disrupts a key immune evasion pathway, leading to enhanced NK cell-mediated cytotoxicity. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical development of Rediocide A and its analogues as potential cancer immunotherapeutics.
References
Rediocide A: A Technical Guide on its Anti-Tumor Immuno-modulatory Activity
Disclaimer: Initial literature searches for "Rediocide C" did not yield any specific biological activity data. The following technical guide is based on the available research for a closely related compound, Rediocide A , which has demonstrated significant anti-tumor effects by modulating the immune system's response to cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Core Biological Activity: Overcoming Tumor Immuno-resistance
Rediocide A is a natural product that has been identified as a promising agent in cancer immunotherapy.[1][2][3] Its primary mechanism of action involves overcoming the immuno-resistance of cancer cells, specifically non-small cell lung cancer (NSCLC), to Natural Killer (NK) cells.[1][2][3][4] This is achieved by targeting and down-regulating the expression of CD155 (also known as the poliovirus receptor or PVR) on the surface of tumor cells.[2][3] CD155 is an inhibitory ligand that, when expressed on cancer cells, can suppress the cytotoxic activity of NK cells.[2]
By reducing CD155 expression, Rediocide A effectively blocks a key immune checkpoint pathway, thereby enhancing the ability of NK cells to recognize and eliminate tumor cells.[1][3] This leads to an increase in NK cell-mediated lysis of cancer cells.[1][4]
Quantitative Data Summary
The biological activity of Rediocide A has been quantified in studies involving co-cultures of human NK cells with the NSCLC cell lines A549 and H1299.[1][3][4] The key quantitative findings are summarized in the table below.
| Parameter | Cell Line | Treatment | Result |
| NK Cell-Mediated Lysis | A549 | 100 nM Rediocide A | 3.58-fold increase (from 21.86% to 78.27%)[1][3][4] |
| H1299 | 100 nM Rediocide A | 1.26-fold increase (from 59.18% to 74.78%)[1][3][4] | |
| Granzyme B Level | A549 | 100 nM Rediocide A | 48.01% increase[1][3][4] |
| H1299 | 100 nM Rediocide A | 53.26% increase[1][3][4] | |
| Interferon-γ (IFN-γ) Level | A549 | 100 nM Rediocide A | 3.23-fold increase[1][3][4] |
| H1299 | 100 nM Rediocide A | 6.77-fold increase[1][3][4] | |
| CD155 Expression | A549 | 100 nM Rediocide A | 14.41% down-regulation[1][3][4] |
| H1299 | 100 nM Rediocide A | 11.66% down-regulation[1][3][4] |
Signaling Pathway and Mechanism of Action
Rediocide A's mechanism of action centers on the modulation of the tumor microenvironment to favor an anti-tumor immune response. The signaling cascade is initiated by the direct or indirect action of Rediocide A on tumor cells, leading to a series of events that culminate in enhanced NK cell cytotoxicity.
Caption: Rediocide A signaling pathway in enhancing NK cell-mediated tumor lysis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the biological activity of Rediocide A.
Cell Culture and Co-culture
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299, and human Natural Killer (NK) cells were used.[1][3]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Co-culture Setup: For functional assays, NK cells were co-cultured with A549 or H1299 cells at specified effector-to-target (E:T) ratios.[2][4] Rediocide A (10 or 100 nM) or a vehicle control (0.1% DMSO) was added to the co-culture and incubated for 24 hours.[1][3]
Cytotoxicity Assays
This assay measures the viability of target tumor cells that are engineered to express a luciferase reporter.
-
Target Cell Preparation: A549 and H1299 cells stably expressing luciferase (A549-Luc, H1299-Luc) were seeded in 96-well plates.
-
Co-incubation: NK cells were added at E:T ratios of 2:1 and 1:1, along with Rediocide A or vehicle control.[2][4]
-
Lysis Measurement: After incubation, a luciferase substrate was added to the wells. The resulting bioluminescence, which is proportional to the number of viable tumor cells, was measured using a luminometer.
-
Calculation: The percentage of cell lysis was calculated by comparing the luminescence of treated wells to control wells.
This method continuously monitors the adherence and proliferation of target cells in real-time.
-
Plate Setup: Tumor cells were seeded in specialized 96-well plates containing microelectrodes.
-
Impedance Monitoring: The electrical impedance across the electrodes, which correlates with the number of adherent cells, was continuously measured.
-
Treatment: After cell adherence, NK cells and Rediocide A were added.
-
Data Analysis: A decrease in impedance in the treated wells compared to controls indicated a loss of adherent tumor cells, signifying cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Rediocide A Signaling Pathway in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of Rediocide A, a promising natural product with significant potential in cancer immunotherapy. The focus of this document is to detail the core signaling pathway affected by Rediocide A, present quantitative data from key experiments, and provide detailed experimental protocols to facilitate further research and development.
Core Signaling Pathway: Overcoming Tumor Immuno-Resistance
Rediocide A primarily functions as an immune checkpoint inhibitor, enhancing the tumoricidal activity of Natural Killer (NK) cells against cancer cells, particularly non-small cell lung cancer (NSCLC).[1][2][3][4] The central mechanism of action involves the downregulation of the immune checkpoint ligand CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[1][2][3][4]
The TIGIT/CD155 signaling axis is a critical immune checkpoint pathway. TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an inhibitory receptor expressed on NK cells and T cells. When TIGIT binds to its ligand CD155 on tumor cells, it transmits an inhibitory signal that suppresses the cytotoxic activity of the NK cells. By downregulating the expression of CD155 on tumor cells, Rediocide A effectively blocks this inhibitory signal, thereby unleashing the anti-tumor activity of NK cells.[1][2][3][4]
The downstream effects of this restored NK cell activity include:
-
Increased direct cytotoxicity: Enhanced lysis of tumor cells.[1][2][3][4]
-
Enhanced degranulation: Increased release of cytotoxic granules, such as granzyme B, into the tumor cells, which induces apoptosis.[1][2][4]
-
Increased cytokine production: Elevated secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ), which further activates the anti-tumor immune response.[1][2][3]
A secondary, potentially distinct, mechanism of action for Rediocide A has been identified involving the desensitization of G-protein-coupled receptors (GPCRs) through the activation of conventional protein kinase C.[5] However, the primary focus of recent cancer research has been on its role in modulating the TIGIT/CD155 immune checkpoint.
Data Presentation: Quantitative Effects of Rediocide A
The following tables summarize the key quantitative findings from studies investigating the effects of Rediocide A on NK cell-mediated cytotoxicity.
Table 1: Enhancement of NK Cell-Mediated Lysis of NSCLC Cells by Rediocide A [1][2][3][4]
| Cell Line | Treatment | Concentration | % Lysis | Fold Increase |
| A549 | Vehicle (DMSO) | 0.1% | 21.86% | - |
| A549 | Rediocide A | 100 nM | 78.27% | 3.58 |
| H1299 | Vehicle (DMSO) | 0.1% | 59.18% | - |
| H1299 | Rediocide A | 100 nM | 74.78% | 1.26 |
Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Levels [1][2][3][4]
| Cell Line | Treatment | Concentration | Parameter | % Increase / Fold Increase |
| A549 | Rediocide A | 100 nM | Granzyme B Level | 48.01% |
| H1299 | Rediocide A | 100 nM | Granzyme B Level | 53.26% |
| A549 | Rediocide A | 100 nM | IFN-γ Level | 3.23-fold |
| H1299 | Rediocide A | 100 nM | IFN-γ Level | 6.77-fold |
Table 3: Downregulation of CD155 Expression on NSCLC Cells by Rediocide A [1][2][3]
| Cell Line | Treatment | Concentration | % Downregulation of CD155 |
| A549 | Rediocide A | 100 nM | 14.41% |
| H1299 | Rediocide A | 100 nM | 11.66% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on Rediocide A.
3.1. Cell Culture
-
Cell Lines:
-
Human non-small cell lung cancer (NSCLC) cell lines: A549 and H1299.
-
Natural Killer (NK) cells.
-
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
3.2. NK Cell-Mediated Cytotoxicity Assay
-
Method: Biophotonic cytotoxicity and impedance-based assays.
-
Procedure:
-
Target tumor cells (A549 or H1299) are seeded in appropriate multi-well plates.
-
NK cells are added to the tumor cells at a specific effector-to-target (E:T) ratio.
-
Cells are co-cultured and treated with Rediocide A (10 nM or 100 nM) or vehicle control (0.1% DMSO) for 24 hours.
-
Cell lysis is quantified using a biophotonic plate reader (for luciferase-expressing target cells) or an impedance-based system.
-
3.3. Flow Cytometry for Granzyme B and CD155 Expression
-
Method: Immunofluorescent staining followed by flow cytometric analysis.
-
Procedure for Granzyme B:
-
NK cells and tumor cells are co-cultured with Rediocide A as described above.
-
Cells are harvested and stained with antibodies specific for intracellular granzyme B.
-
The percentage of granzyme B-positive cells and the mean fluorescence intensity are determined using a flow cytometer.
-
-
Procedure for CD155:
-
Tumor cells (A549 or H1299) are treated with Rediocide A for 24 hours.
-
Cells are harvested and stained with a fluorescently labeled antibody against CD155.
-
The surface expression of CD155 is quantified by flow cytometry.
-
3.4. Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
-
Method: Sandwich ELISA.
-
Procedure:
-
Supernatants from the co-cultures of NK cells and tumor cells (treated with Rediocide A or vehicle) are collected.
-
The concentration of IFN-γ in the supernatants is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Absorbance is read at 450 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Rediocide A signaling pathway in enhancing NK cell anti-tumor activity.
Caption: Experimental workflow for evaluating the efficacy of Rediocide A.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide C: A Technical Guide to Molecular Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rediocide family of daphnane-type diterpenoids, isolated from plants of the Trigonostemon genus, has garnered significant interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of these compounds, with a primary focus on Rediocide A, for which a clear molecular target and mechanism of action in cancer immunotherapy have been elucidated. While Rediocide C is a known member of this family with documented anti-HIV and anti-tuberculosis properties, its specific molecular target remains an active area of investigation. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows to facilitate further research and drug development efforts.
Introduction: The Rediocide Family of Bioactive Diterpenoids
The genus Trigonostemon is a rich source of structurally complex and biologically active natural products. Among these, the daphnane-type diterpenoids, including the Rediocide series of compounds, have demonstrated a range of promising pharmacological effects. These compounds are characterized by a unique tricyclic 5/7/6 ring system.
This compound is a known diterpenoid isolated from Trigonostemon reidioides.[1] It belongs to a class of compounds referred to as rediocides, which are characterized by a 12-carbon macrolide structure between C-3 and C-16 and a distinctive C-9, C-12, and C-14 orthoester structure.[2] While research has highlighted its potent anti-HIV-1 and anti-tuberculosis activities, the specific molecular pathways it modulates are not yet fully understood.[2][3]
In contrast, significant progress has been made in identifying the molecular target and mechanism of action of a closely related analogue, Rediocide A. This guide will primarily focus on the well-documented findings for Rediocide A as a model for understanding the potential therapeutic applications of the Rediocide family, while also presenting the known biological activities of this compound.
Rediocide A: Targeting the CD155 Immune Checkpoint
Recent studies have identified Rediocide A as a promising agent in cancer immunotherapy, specifically in overcoming tumor immuno-resistance to Natural Killer (NK) cells. The key molecular target of Rediocide A has been identified as CD155 , also known as the Poliovirus Receptor (PVR).
Mechanism of Action
Rediocide A enhances the tumor-killing activity of NK cells by downregulating the expression of CD155 on the surface of non-small cell lung cancer (NSCLC) cells.[4][5][6] CD155 is an immune checkpoint protein that, when overexpressed on tumor cells, can inhibit the cytotoxic function of NK cells through interaction with the TIGIT receptor on NK cells. By reducing CD155 expression, Rediocide A effectively blocks this inhibitory signal, thereby restoring the ability of NK cells to recognize and eliminate cancer cells.[4][5][6]
The enhanced NK cell-mediated cytotoxicity is further characterized by:
-
Increased Degranulation: Rediocide A treatment leads to a higher percentage of CD107a-positive NK cells, indicating an increase in the release of cytotoxic granules.[6]
-
Elevated Granzyme B Production: The levels of Granzyme B, a key enzyme released by NK cells to induce apoptosis in target cells, are significantly increased following Rediocide A treatment.[4][5][7]
-
Enhanced Interferon-γ (IFN-γ) Secretion: Rediocide A promotes the secretion of IFN-γ by NK cells, a cytokine crucial for anti-tumor immunity.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Rediocide A's effect on NSCLC cell lines (A549 and H1299) when co-cultured with NK cells.
Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity
| Cell Line | Treatment | Fold Increase in Lysis |
| A549 | 100 nM Rediocide A | 3.58 |
| H1299 | 100 nM Rediocide A | 1.26 |
Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Levels
| Cell Line | Treatment | Increase in Granzyme B Level | Fold Increase in IFN-γ Level |
| A549 | 100 nM Rediocide A | 48.01% | 3.23 |
| H1299 | 100 nM Rediocide A | 53.26% | 6.77 |
Table 3: Effect of Rediocide A on CD155 Expression
| Cell Line | Treatment | Percentage Downregulation of CD155 |
| A549 | 100 nM Rediocide A | 14.41% |
| H1299 | 100 nM Rediocide A | 11.66% |
This compound: Known Biological Activities
While the specific molecular target of this compound in a cancer context is not yet defined, it has demonstrated significant biological activity in other therapeutic areas.
-
Anti-HIV Activity: this compound, along with other rediocides, has shown potent anti-HIV-1 activity, with EC50 values in the nanomolar range.[2]
-
Anti-tuberculosis Activity: Studies have identified this compound as one of the most active compounds against the H37Ra strain of Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 3.84 µM.[3]
Further research is required to elucidate the precise molecular targets and mechanisms underlying these activities.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of Rediocide A's mechanism of action.
Cell Culture
-
Cell Lines: Human NSCLC cell lines A549 and H1299, and human NK cells.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
NK Cell-Mediated Cytotoxicity Assay
-
Method: Biophotonic cytotoxicity and impedance-based assays are utilized.
-
Procedure:
-
Target tumor cells (A549 or H1299) are seeded in 96-well plates.
-
NK cells are added to the wells at a specified effector-to-target ratio.
-
Cells are co-cultured and treated with varying concentrations of Rediocide A (e.g., 10 nM and 100 nM) or vehicle control (0.1% DMSO) for 24 hours.
-
Cell lysis is quantified using a biophotonic imaging system or by measuring changes in impedance.
-
Flow Cytometry for Ligand Profiling and Degranulation
-
CD155 Expression:
-
Tumor cells are treated with Rediocide A for 24 hours.
-
Cells are harvested and stained with a fluorochrome-conjugated anti-CD155 antibody.
-
The mean fluorescence intensity is analyzed by flow cytometry to determine the level of CD155 expression.
-
-
NK Cell Degranulation (CD107a Assay):
-
NK cells are co-cultured with target tumor cells in the presence of Rediocide A.
-
A fluorochrome-conjugated anti-CD107a antibody is added to the culture medium.
-
After incubation, cells are stained for NK cell surface markers (e.g., CD56) and analyzed by flow cytometry. The percentage of CD107a-positive NK cells is quantified.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
-
Procedure:
-
NK cells and tumor cells are co-cultured with or without Rediocide A for 24 hours.
-
The culture supernatant is collected.
-
The concentration of IFN-γ in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of Rediocide A in Enhancing NK Cell Activity
Caption: Rediocide A downregulates CD155 on tumor cells, blocking the TIGIT-mediated inhibitory signal and enhancing NK cell activation and cytotoxicity.
Experimental Workflow for Rediocide A Target Validation
Caption: Workflow for characterizing the mechanism of action of Rediocide A on NK cell-mediated tumor cell killing.
Future Directions and Conclusion
The identification of CD155 as a molecular target for Rediocide A provides a strong rationale for its further development as a novel cancer immunotherapy agent. The detailed experimental data and protocols presented herein offer a foundation for continued research into this promising compound.
For this compound, while its anti-HIV and anti-tuberculosis activities are established, a significant opportunity exists to identify its specific molecular targets and elucidate its mechanisms of action. Future studies should focus on target identification and deconvolution, potentially employing techniques such as affinity chromatography, proteomics, and genetic screening. Understanding the molecular basis of this compound's activity will be crucial for its potential translation into clinical applications.
References
- 1. InvivoChem [invivochem.com]
- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [mdpi.com]
- 3. Southeast Asian Medicinal Plants as a Potential Source of Antituberculosis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphnane-type diterpene orthoesters and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Rediocide C: A Technical Guide on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Rediocide C, a daphnane (B1241135) diterpenoid orthoester. Drawing from available data on this compound and related compounds, this document outlines its biological activities, proposes mechanisms of action, and details relevant experimental methodologies.
Core Structure and Chemical Identity
This compound belongs to the daphnane-type diterpenoids, a class of natural products characterized by a 5/7/6-tricyclic ring system. A key feature of rediocides is the presence of a C-9, C-12, and C-14 orthoester structure. The chemical formula for this compound is C46H54O13. The structural variations among this compound and its analogs, such as Rediocide F (a demethyl analog of this compound), provide a basis for understanding their differential biological effects.
Quantitative Biological Activity
This compound has demonstrated a range of biological activities, including anti-HIV-1, antimycobacterial, and acaricidal effects. The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: Anti-HIV-1 Activity of this compound and Analogs
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
| This compound | 0.008 ± 0.00098 | 27.9 ± 0.02 | 3487.5 |
| Rediocide F | 0.001 ± 0.00060 | 15.2 ± 13.76 | 15200 |
Table 2: Antimycobacterial Activity of this compound and Analogs
| Compound | Target Organism | MIC (µM) |
| This compound | Mycobacterium tuberculosis | 3.84 |
| Rediocide G | Mycobacterium tuberculosis | 3.84 |
Table 3: Acaricidal Activity of this compound and Analogs
| Compound | Target Organism | LC50 (µg/cm²) |
| This compound | Dermatophagoides pteronyssinus | 5.59 |
| Rediocide A | Dermatophagoides pteronyssinus | 0.78 |
| Rediocide E | Dermatophagoides pteronyssinus | 0.92 |
| Rediocide F | Dermatophagoides pteronyssinus | 2.53 |
Structure-Activity Relationship Insights
The available data on daphnane diterpenoid orthoesters (DDOs), including this compound, allow for several SAR observations:
-
The Orthoester Group: The orthoester moiety at C-9, C-13, and C-14 is considered essential for the cytotoxic activity of daphnane-type diterpenoids. Compounds lacking this feature generally exhibit weaker activity.
-
Aliphatic Side Chain: The length and nature of the aliphatic side chain attached to the orthoester can significantly influence anti-HIV activity. Studies on other daphnane diterpenoids suggest that there is an optimal chain length for potent inhibition of HIV-1.
-
Substitution Patterns: Minor structural modifications, such as the demethylation that differentiates Rediocide F from this compound, can lead to significant changes in biological potency across different assays, as seen in the anti-HIV-1 and acaricidal data.
Proposed Mechanism of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound have not been fully elucidated, the broader class of daphnane diterpenes are known to activate Protein Kinase C (PKC).[1] This activation is a key mechanism underlying some of their biological effects, including the potential to reverse HIV latency in a "shock and kill" strategy.
Caption: Proposed PKC activation by daphnane diterpenoid orthoesters.
Experimental Protocols
Detailed experimental protocols for the specific bioassays of this compound are not extensively published. However, the following are generalized methodologies commonly employed for assessing the biological activities of daphnane diterpenoids.
Anti-HIV-1 Activity Assay
A common method to determine the anti-HIV-1 activity of a compound is through a cell-based assay using a reporter cell line.
Caption: General workflow for an anti-HIV-1 reporter gene assay.
-
Cell Culture: Human T-lymphocyte cell lines (e.g., MT4) are cultured in appropriate media.[2]
-
Infection: Cells are infected with a known titer of HIV-1.[2]
-
Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., this compound).
-
Incubation: The treated and infected cells are incubated for a period that allows for viral replication (typically 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is quantified. In reporter gene assays, this is often done by measuring the activity of a virus-encoded reporter enzyme like luciferase.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on uninfected cells is determined using methods like the MTT or XTT assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve of viral inhibition. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.
Antimycobacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is typically determined using a broth microdilution method.
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and standardized.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).[1]
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for a period sufficient for bacterial growth (typically 7-14 days).
-
Growth Determination: Bacterial growth is assessed visually or by using a growth indicator dye like resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.[1][3]
Acaricidal Activity Assay
The acaricidal activity against house dust mites like Dermatophagoides pteronyssinus can be evaluated using a contact bioassay.
-
Test Surface Preparation: A defined area on a substrate (e.g., filter paper or glass) is treated with a known concentration of the test compound dissolved in a suitable solvent. The solvent is allowed to evaporate.
-
Mite Exposure: A specific number of adult mites are placed on the treated surface.
-
Incubation: The setup is maintained under controlled conditions of temperature and humidity for a set period (e.g., 24 hours).
-
Mortality Assessment: The number of dead mites is counted under a microscope. Mites that are unable to move when prodded are considered dead.
-
Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is determined from the dose-response data.
Conclusion and Future Directions
This compound is a potent bioactive natural product with demonstrated anti-HIV-1, antimycobacterial, and acaricidal activities. Its structure, particularly the daphnane core and the orthoester moiety, is crucial for its biological function. The activation of Protein Kinase C is a likely mechanism of action for its anti-HIV effects, aligning with current "shock and kill" strategies for HIV eradication.
Future research should focus on:
-
Elucidating the specific signaling pathways modulated by this compound.
-
Synthesizing a broader range of analogs to refine the structure-activity relationships for each of its biological activities.
-
Conducting in vivo studies to assess the therapeutic potential and toxicological profile of this compound and its promising analogs.
This technical guide serves as a foundational resource for researchers and professionals in drug development, providing a consolidated view of the current understanding of this compound and highlighting avenues for future investigation.
References
- 1. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daphnane diterpenoid orthoesters with an odd-numbered aliphatic side chain from Daphne pedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring minimum inhibitory concentrations in mycobacteria [pubmed.ncbi.nlm.nih.gov]
Rediocide C: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rediocide C, a member of the daphnane (B1241135) diterpenoid family, is a natural product of significant interest due to its biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, its detailed isolation protocols, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Source
This compound is a naturally occurring compound isolated from the roots of Trigonostemon reidioides (Kurz) Craib, a plant belonging to the Euphorbiaceae family.[1] This plant species is found in Southeast Asia and has been traditionally used in herbal medicine. The roots of T. reidioides are a rich source of various daphnane diterpenoids, including Rediocide A, B, E, F, and G, alongside this compound.
Experimental Protocols: Isolation of this compound
The isolation of this compound from the roots of Trigonostemon reidioides is achieved through a multi-step process involving extraction and chromatographic separation. The following protocol is based on the successful isolation of this compound and its congeners.
Plant Material and Extraction
-
Plant Material: Dried and powdered roots of Trigonostemon reidioides.
-
Extraction: The powdered roots (1.5 kg) are extracted with n-hexane (3 x 5 L, 3 days each) at room temperature. The extracts are combined and concentrated under reduced pressure to yield a crude hexane (B92381) extract (15 g).
Chromatographic Isolation and Purification
The isolation of this compound from the crude hexane extract is a multi-step chromatographic process.
Experimental Workflow for this compound Isolation
Caption: Isolation workflow for this compound.
Step-by-step procedure:
-
Silica Gel Column Chromatography: The crude hexane extract (15 g) is subjected to silica gel column chromatography (CC). The column is eluted with a solvent gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).
-
Fractionation: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined. This compound is typically found in the moderately polar fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified by preparative reversed-phase HPLC (RP-HPLC) on an ODS (C18) column. A typical mobile phase for this separation is a mixture of methanol (B129727) (MeOH) and water (H₂O).
-
Final Purification: The fractions from preparative HPLC containing this compound are collected and the solvent is evaporated to yield the pure compound. The purity is confirmed by analytical HPLC and spectroscopic methods.
Data Presentation
The following table summarizes the key quantitative data related to the isolation and characterization of this compound.
| Parameter | Value | Reference |
| Starting Material | ||
| Plant Part | Roots of Trigonostemon reidioides | [1] |
| Initial Weight | 1.5 kg | |
| Extraction | ||
| Solvent | n-Hexane | [1] |
| Yield of Crude Extract | 15 g (1.0% w/w) | |
| Chromatography | ||
| Silica Gel CC | ||
| Stationary Phase | Silica gel | |
| Mobile Phase | Gradient of n-hexane-EtOAc | |
| Preparative RP-HPLC | ||
| Stationary Phase | ODS (C18) | |
| Mobile Phase | Methanol-Water | |
| Isolated Compound | ||
| Name | This compound | [1] |
| Molecular Formula | C₄₅H₅₂O₁₄ | |
| Molecular Weight | 816.9 g/mol |
Biological Activity and Signaling Pathways
The primary reported biological activity of this compound is its potent acaricidal effect against the house dust mite, Dermatophagoides pteronyssinus, with a reported LC50 value of 5.59 µg/cm².[1]
While the specific signaling pathways modulated by this compound in mammalian cells have not been extensively studied, its structural relatives, the daphnane diterpenoids, are known to exhibit a range of biological activities, including anti-cancer and anti-HIV properties. Some daphnane diterpenoids have been shown to interact with protein kinase C (PKC) and modulate signaling pathways such as the PI3K/Akt/mTOR pathway. Further research is required to elucidate the precise mechanism of action and the signaling pathways targeted by this compound in the context of drug development.
Potential Signaling Pathway for Daphnane Diterpenoids
Caption: A potential signaling pathway modulated by daphnane diterpenoids.
Conclusion
This compound, a daphnane diterpenoid from Trigonostemon reidioides, represents a promising natural product with documented acaricidal activity. This guide provides the foundational knowledge for its isolation and purification, which is essential for further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and explore its potential in drug discovery and development.
References
Rediocide A: A Novel Modulator of Natural Killer Cell Antitumor Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Natural Killer (NK) cells are critical components of the innate immune system, providing a first line of defense against malignant cells. Their ability to recognize and eliminate tumor cells without prior sensitization makes them an attractive target for cancer immunotherapy. However, tumors can develop mechanisms to evade NK cell-mediated killing, often by expressing inhibitory ligands. Rediocide A, a natural product isolated from Trigonostemon reidioides, has emerged as a promising agent that can overcome this immune resistance.[1][2][3] This technical guide provides a comprehensive overview of the effects of Rediocide A on NK cell activity, detailing the underlying mechanisms, experimental protocols, and key quantitative data. It is important to note that while the initial query mentioned Rediocide C, the significant body of research on NK cell modulation pertains to Rediocide A, a distinct diterpenoid from the same plant source.[4]
Mechanism of Action: Targeting the TIGIT/CD155 Axis
Rediocide A enhances the tumor-killing capacity of NK cells by modulating the expression of the immune checkpoint ligand CD155 (also known as the poliovirus receptor) on cancer cells.[1][2][3] CD155 on tumor cells interacts with the T cell Immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on NK cells.[1][5] This interaction transmits an inhibitory signal, suppressing the cytotoxic functions of the NK cell.
Rediocide A treatment of non-small cell lung cancer (NSCLC) cells, such as A549 and H1299, leads to a significant downregulation of surface CD155.[1][2][3] This reduction in CD155 prevents the engagement of the TIGIT receptor on NK cells, thereby relieving the inhibitory signal and unleashing the full cytotoxic potential of the NK cells against the tumor cells. This mechanism effectively overcomes a key pathway of tumor immuno-resistance.[1][2][3]
Quantitative Effects of Rediocide A on NK Cell Function
The immunomodulatory effects of Rediocide A have been quantified across several key parameters of NK cell activity. The following tables summarize the significant findings from studies where NK cells were co-cultured with NSCLC cell lines (A549 and H1299) and treated with Rediocide A.
Table 1: Enhancement of NK Cell-Mediated Cytotoxicity
| Target Cell Line | Treatment | % Lysis (Vehicle Control) | % Lysis (Rediocide A) | Fold Increase |
| A549 | 100 nM Red-A | 21.86% | 78.27% | 3.58 |
| H1299 | 100 nM Red-A | 59.18% | 74.78% | 1.26 |
| Data derived from biophotonic cytotoxicity assays.[1][2][3] |
Table 2: Stimulation of NK Cell Effector Molecule Release
| Target Cell Line | Effector Molecule | Parameter Measured | % Increase with 100 nM Red-A |
| A549 | Granzyme B | Intracellular Level | 48.01% |
| H1299 | Granzyme B | Intracellular Level | 53.26% |
| Data from flow cytometry analysis.[1][2][3] |
Table 3: Enhancement of NK Cell Cytokine Secretion
| Target Cell Line | Cytokine | Fold Increase in Secretion (100 nM Red-A) |
| A549 | IFN-γ | 3.23 |
| H1299 | IFN-γ | 6.77 |
| Data obtained from ELISA.[1][2][3] |
Table 4: Modulation of Immune Checkpoint Ligand Expression on Tumor Cells
| Target Cell Line | Ligand | Parameter Measured | % Downregulation with Red-A |
| A549 | CD155 | Surface Expression | 14.41% |
| H1299 | CD155 | Surface Expression | 11.66% |
| Data from flow cytometry analysis.[1][2][3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of Rediocide A on NK cell activity.
Cell Culture and Reagents
-
Cell Lines:
-
Human NSCLC cell lines: A549 and H1299.
-
For bioluminescence-based cytotoxicity assays, luciferase-expressing variants (e.g., A549-Luc) are utilized.
-
Human Natural Killer cells (primary NK cells isolated from healthy donors or cell lines like NK-92).
-
-
Culture Media:
-
A549 and H1299 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
NK cells are maintained in appropriate media, often supplemented with IL-2 to maintain viability and activity.
-
-
Rediocide A Preparation:
-
Rediocide A is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Working concentrations (e.g., 10 nM and 100 nM) are prepared by diluting the stock in culture medium.
-
A vehicle control using 0.1% DMSO in culture medium is run in parallel in all experiments.[1][2][3]
-
NK Cell-Mediated Cytotoxicity Assay (Biophotonic Method)
This assay quantifies the ability of NK cells to lyse tumor cells.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Inhibition of TIGIT on NK cells improves their cytotoxicity and HIV reservoir eradication potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoreceptor TIGIT inhibits the cytotoxicity of human cytokine-induced killer cells by interacting with CD155 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Frontiers | TIGIT Signaling Pathway Regulates Natural Killer Cell Function in Chronic Hepatitis B Virus Infection [frontiersin.org]
Rediocide-A as an Immune Checkpoint Inhibitor: A Technical Guide
Introduction
Recent advancements in cancer immunotherapy have highlighted the potential of immune checkpoint inhibitors in overcoming tumor-induced immunosuppression.[1] Rediocide-A (Red-A), a natural product isolated from Traditional Chinese Medicine, has emerged as a promising candidate in this therapeutic class.[2][3][4] Preclinical studies have demonstrated its ability to enhance the tumoricidal activity of Natural Killer (NK) cells by targeting the TIGIT/CD155 signaling pathway.[3][4][5] This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with Rediocide-A's function as an immune checkpoint inhibitor, intended for researchers, scientists, and drug development professionals. It is important to note that the available scientific literature refers to "Rediocide-A," and this guide is based on the assumption that this is the compound of interest.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Rediocide-A on cancer cells and NK cells.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Cytotoxicity [2][3][4]
| Cell Line | Treatment | Fold Increase in Lysis | Percentage Lysis (Vehicle vs. Red-A) |
| A549 | 100 nM Red-A | 3.58-fold | 21.86% vs. 78.27% |
| H1299 | 100 nM Red-A | 1.26-fold | 59.18% vs. 74.78% |
Table 2: Effect of Rediocide-A on NK Cell Effector Functions [2][3][4]
| Cell Line | Treatment | Parameter | Percentage/Fold Increase |
| A549 | 100 nM Red-A | Granzyme B Level | 48.01% |
| H1299 | 100 nM Red-A | Granzyme B Level | 53.26% |
| A549 | 100 nM Red-A | IFN-γ Level | 3.23-fold |
| H1299 | 100 nM Red-A | IFN-γ Level | 6.77-fold |
Table 3: Effect of Rediocide-A on CD155 Expression in Cancer Cells [2][3][4]
| Cell Line | Treatment | Down-regulation of CD155 Expression |
| A549 | 100 nM Red-A | 14.41% |
| H1299 | 100 nM Red-A | 11.66% |
Experimental Protocols
This section details the methodologies employed in the key experiments to evaluate the efficacy of Rediocide-A.
Cell Culture and Reagents
-
Cell Lines:
-
Human non-small cell lung cancer (NSCLC) cell lines: A549 and H1299.
-
Natural Killer (NK) cells.
-
-
Treatment:
NK Cell-Mediated Cytotoxicity Assays
-
Biophotonic Cytotoxicity Assay:
-
Target cancer cells (A549 or H1299) were engineered to express luciferase (A549-Luc, H1299-Luc).
-
NK cells (effector cells) were co-cultured with the target cells at specified effector-to-target (E:T) ratios (e.g., 2:1 and 1:1).[5]
-
The co-cultures were treated with Red-A or vehicle control for 24 hours.
-
Lysis of the target cells was quantified by measuring the bioluminescence signal, where a decrease in signal corresponds to an increase in cell death.
-
-
Impedance Assay:
-
Target cancer cells were seeded in specialized microelectronic sensor arrays.
-
NK cells were added to the wells with the target cells.
-
The co-culture was treated with Red-A or vehicle control.
-
Changes in electrical impedance were monitored over time to assess the killing of adherent target cells by NK cells.
-
Flow Cytometry Analysis
-
Degranulation Assay (CD107a Expression):
-
NK cells were co-cultured with target cancer cells in the presence of Red-A or vehicle control.
-
A fluorescently labeled anti-CD107a antibody was added to the culture.
-
After incubation, the cells were stained for other surface markers (e.g., CD3, CD56) to identify the NK cell population.
-
The expression of CD107a on the surface of NK cells was analyzed by flow cytometry as a marker of degranulation.
-
-
Granzyme B and Ligand Profiling:
-
For intracellular Granzyme B, cells were fixed and permeabilized after surface staining.
-
A fluorescently labeled anti-Granzyme B antibody was used for intracellular staining.
-
For ligand profiling (e.g., CD155), cancer cells were stained with a fluorescently labeled anti-CD155 antibody.
-
The fluorescence intensity was measured by flow cytometry to quantify the expression levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
IFN-γ Production:
-
Supernatants from the co-cultures of NK cells and cancer cells treated with Red-A or vehicle control were collected.
-
The concentration of Interferon-gamma (IFN-γ) in the supernatants was measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
Rediocide-A Mechanism of Action
Rediocide-A enhances the anti-tumor activity of NK cells by down-regulating the expression of the immune checkpoint ligand CD155 on non-small cell lung cancer cells.[3][4] This reduction in CD155 expression prevents its interaction with the TIGIT receptor on NK cells, thereby alleviating the inhibitory signal and promoting NK cell-mediated killing of tumor cells.[5]
Caption: Rediocide-A down-regulates CD155 on tumor cells, blocking the TIGIT inhibitory pathway in NK cells.
Experimental Workflow for Assessing Rediocide-A Efficacy
The general workflow for evaluating the immunomodulatory effects of Rediocide-A involves co-culturing immune cells with cancer cells and subsequently analyzing various functional outcomes.
Caption: Workflow for evaluating Rediocide-A's impact on NK cell function against tumor cells.
Logical Relationship of Rediocide-A's Anti-Tumor Immune Response
The administration of Rediocide-A initiates a cascade of events leading to enhanced tumor cell lysis.
Caption: Logical flow of events from Rediocide-A administration to tumor cell lysis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Rediocide C and G-protein-coupled Receptor Desensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the activity of Rediocide A in inducing G-protein-coupled receptor (GPCR) desensitization. While Rediocide C is a closely related daphnane (B1241135) diterpenoid isolated from the same source, Trigonostemon reidioides, specific studies on its direct effects on GPCR desensitization are not publicly available at the time of this writing. This guide is based on the established mechanism of Rediocide A and posits a similar mode of action for this compound due to structural analogy. All experimental data and protocols are based on the findings related to Rediocide A.
Executive Summary
G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of a significant portion of modern pharmaceuticals. The desensitization of these receptors, a process of attenuation of cellular responses upon prolonged agonist exposure, is a critical physiological mechanism and a key consideration in drug development. Rediocide A, a daphnane ester, has been identified as a potent inducer of GPCR desensitization. This technical guide elucidates the mechanism of action of Rediocide A, providing a framework for understanding the potential activity of its structural analog, this compound. The document details the signaling pathways involved, presents available quantitative data, and outlines the experimental protocols for assessing these effects.
Mechanism of Action: Rediocide-Induced GPCR Desensitization
Rediocide A induces a broad-acting desensitization of GPCRs, not through direct receptor antagonism, but by activating a key intracellular signaling node: conventional protein kinase C (PKC).[1] This mode of action leads to a generalized attenuation of signaling for multiple GPCRs.
The proposed signaling pathway is as follows:
-
PKC Activation: Rediocide A activates conventional PKC isoforms.
-
GPCR Phosphorylation: Activated PKC phosphorylates serine and threonine residues on the intracellular domains of various GPCRs.
-
Arrestin Recruitment: The phosphorylation of GPCRs facilitates the binding of β-arrestins.
-
G-Protein Uncoupling: β-arrestin binding sterically hinders the coupling of G-proteins to the receptor, thereby terminating the signal transduction cascade.
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the desensitized receptor for internalization via clathrin-coated pits.
This mechanism of heterologous desensitization implies that this compound could potentially modulate the signaling of a wide range of GPCRs, making it a compound of interest for conditions characterized by GPCR overstimulation.
Signaling Pathway Diagram
References
Methodological & Application
Application Notes: In Vitro Antitumor Activity of Rediocide A
Introduction
Rediocide A, a natural product, has demonstrated potential as an immunotherapeutic agent by modulating the immune response against cancer cells. These application notes provide a comprehensive overview of the in vitro protocols to assess the efficacy of Rediocide A in enhancing Natural Killer (NK) cell-mediated cytotoxicity against tumor cells. The primary mechanism of action involves the downregulation of the immune checkpoint molecule CD155 on cancer cells, which is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 expression, Rediocide A overcomes the immuno-resistance of cancer cells, leading to enhanced tumor cell lysis.[1]
Principle of the Assay
The in vitro efficacy of Rediocide A is evaluated by co-culturing human cancer cell lines with human NK cells. The cytotoxicity of the NK cells towards the cancer cells is measured in the presence and absence of Rediocide A. Several methods can be employed to quantify cell death, including lactate (B86563) dehydrogenase (LDH) release assays, which measure membrane integrity, or flow cytometry-based assays to quantify apoptosis and specific cell populations.[2][3] Furthermore, the activation of NK cells can be assessed by measuring the release of cytotoxic granules, such as Granzyme B, and the secretion of cytokines like Interferon-gamma (IFN-γ).[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Rediocide A on NK cell-mediated cytotoxicity and immune marker modulation.
Table 1: Rediocide A-Mediated Enhancement of NK Cell Cytotoxicity
| Cell Line | Treatment (100 nM Rediocide A) | NK Cell-Mediated Lysis (%) | Fold Increase |
| A549 | Vehicle Control | 21.86 | - |
| A549 | Rediocide A | 78.27 | 3.58 |
| H1299 | Vehicle Control | 59.18 | - |
| H1299 | Rediocide A | 74.78 | 1.26 |
Data represents the percentage of tumor cell lysis in a co-culture with NK cells.[4]
Table 2: Effect of Rediocide A on NK Cell Effector Functions
| Cell Line | Treatment (100 nM Rediocide A) | Granzyme B Increase (%) | IFN-γ Increase (Fold) |
| A549 | Rediocide A | 48.01 | 3.23 |
| H1299 | Rediocide A | 53.26 | 6.77 |
Data represents the percentage increase in Granzyme B levels and the fold increase in IFN-γ secretion in co-cultures treated with Rediocide A compared to vehicle control.[4]
Table 3: Downregulation of CD155 Expression by Rediocide A on Tumor Cells
| Cell Line | Treatment (100 nM Rediocide A) | CD155 Downregulation (%) |
| A549 | Rediocide A | 14.41 |
| H1299 | Rediocide A | 11.66 |
Data represents the percentage decrease in CD155 expression on the surface of tumor cells after treatment with Rediocide A.[1][4]
Experimental Protocols
Protocol 1: Cell Culture and Co-culture Setup
-
Cell Lines:
-
Target Tumor Cells: Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299.
-
Effector Cells: Human Natural Killer (NK) cells.
-
-
Culture Conditions:
-
Maintain all cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Co-culture:
Protocol 2: Cytotoxicity Assay (LDH Release Assay)
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[2][3]
-
Prepare Controls: [2]
-
No-cell control (medium only).
-
Vehicle control (co-culture with vehicle).
-
Maximum LDH release control (co-culture with lysis buffer).
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[3]
-
Assay Procedure:
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Absorbance - Vehicle Control Absorbance)] * 100
-
Protocol 3: Granzyme B and IFN-γ Measurement (ELISA)
This protocol measures the levels of secreted Granzyme B and IFN-γ in the co-culture supernatant.[1][4]
-
Sample Collection: After the co-culture incubation, collect the cell culture supernatant.
-
ELISA Procedure:
-
Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for human Granzyme B and IFN-γ according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add standards and samples (supernatants).
-
Add detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentrations of Granzyme B and IFN-γ in the samples by comparing their absorbance to the standard curve.
Protocol 4: CD155 Expression Analysis (Flow Cytometry)
This protocol quantifies the expression of CD155 on the surface of tumor cells.[1][4]
-
Cell Preparation:
-
Treat tumor cells (A549 or H1299) with Rediocide A for 24 hours.
-
Harvest the cells and wash with PBS.
-
-
Antibody Staining:
-
Resuspend the cells in a staining buffer.
-
Add a fluorochrome-conjugated anti-human CD155 antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Determine the Mean Fluorescence Intensity (MFI) corresponding to CD155 expression.
-
Compare the MFI of Rediocide A-treated cells to vehicle-treated cells to calculate the percentage downregulation.
-
Visualizations
Caption: Mechanism of Rediocide A in enhancing NK cell activity.
Caption: Experimental workflow for Rediocide A in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rediocide-A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide-A, a natural product isolated from a traditional Chinese medicine, has emerged as a promising agent in cancer research.[1][2][3] Primarily recognized as an immune checkpoint inhibitor, Rediocide-A has demonstrated the ability to enhance the tumor-killing activity of Natural Killer (NK) cells, offering a potential strategy to overcome cancer immune resistance.[1][2][3][4] These application notes provide an overview of the treatment conditions for Rediocide-A in cell culture, detailing its mechanism of action and providing protocols for assessing its efficacy. The primary focus of the available research is on its role in modulating the interaction between NK cells and non-small cell lung cancer (NSCLC) cells.
Mechanism of Action
Rediocide-A enhances the cytotoxic activity of NK cells against cancer cells by down-regulating the expression of CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[1][2][3] CD155 is a ligand for the inhibitory receptor TIGIT found on NK cells. By reducing CD155 levels, Rediocide-A effectively blocks the inhibitory signal, thereby unleashing the cytolytic capabilities of NK cells.[1][2][3] This leads to an increased lysis of tumor cells. The enhanced NK cell activity is further characterized by increased degranulation, and elevated secretion of Granzyme B and Interferon-gamma (IFN-γ).[1][2][3][4]
Data Summary: Efficacy of Rediocide-A in Co-culture Models
The following table summarizes the quantitative effects of Rediocide-A on non-small cell lung cancer cell lines when co-cultured with NK cells.
| Cell Line | Treatment Concentration | Treatment Duration | Key Effects | Reference |
| A549 | 10 nM, 100 nM | 24 hours | Increased NK cell-mediated lysis by 3.58-fold (at 100 nM).[1][3] | [1][3] |
| 100 nM | 24 hours | Increased Granzyme B level by 48.01%.[1][3] | [1][3] | |
| 100 nM | 24 hours | Increased IFN-γ level by 3.23-fold.[1][3] | [1][3] | |
| Not Specified | Not Specified | Down-regulated CD155 expression by 14.41%.[1][3] | [1][3] | |
| H1299 | 10 nM, 100 nM | 24 hours | Increased NK cell-mediated lysis by 1.26-fold (at 100 nM).[1][3] | [1][3] |
| 100 nM | 24 hours | Increased Granzyme B level by 53.26%.[1][3] | [1][3] | |
| 100 nM | 24 hours | Increased IFN-γ level by 6.77-fold.[1][3] | [1][3] | |
| Not Specified | Not Specified | Down-regulated CD155 expression by 11.66%.[1][3] | [1][3] |
Signaling Pathway
The mechanism of Rediocide-A in overcoming tumor immuno-resistance involves the modulation of the TIGIT/CD155 immune checkpoint.
Caption: Rediocide-A mediated enhancement of NK cell cytotoxicity.
Experimental Protocols
Cell Culture and Co-culture
-
Cell Lines:
-
Non-small cell lung cancer (NSCLC) cell lines: A549 and H1299.
-
Natural Killer (NK) cells.
-
-
Culture Medium:
-
NSCLC cells: Maintain in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
NK cells: Culture in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines for expansion and activation (e.g., IL-2).
-
-
Co-culture Setup:
-
Seed the NSCLC cells in a suitable culture plate and allow them to adhere overnight.
-
The following day, add the NK cells to the wells containing the cancer cells at a desired Effector-to-Target (E:T) ratio (e.g., 2:1 or 1:1).[2][4]
-
Treat the co-culture with Rediocide-A at the desired concentrations (e.g., 10 nM, 100 nM) or with a vehicle control (e.g., 0.1% DMSO).[1][3]
-
Incubate the co-culture for the specified duration (e.g., 24 hours) at 37°C and 5% CO2.[1][3]
-
Cytotoxicity Assay
A biophotonic or impedance-based assay can be used to measure NK cell-mediated cytotoxicity.
Workflow for Cytotoxicity Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rediocide C and Related Compounds in In Vivo Studies
Introduction
These application notes provide detailed protocols and dosage information for researchers utilizing Rediocide compounds in in vivo preclinical studies. Due to the limited availability of specific in vivo dosage data for Rediocide C, this document leverages information on the closely related daphnane (B1241135) diterpenoid, Rediocide-A, and a functionally similar compound, Nicolaioidesin C. Rediocides are natural products isolated from Trigonostemon reidioides, and daphnane-type diterpenoids are known for their diverse biological activities, including potent cytotoxic and insecticidal effects.[1][2][3] Researchers should exercise caution and conduct initial dose-finding and toxicity studies due to the potential toxicity of this class of compounds.[4][5][6]
Compound Information
| Compound | Source | Molecular Target/Pathway | Relevant Cancer Models |
| Rediocide-A | Trigonostemon reidioides | Downregulates CD155, targeting the TIGIT/CD155 immune checkpoint pathway.[7][8] | Non-Small Cell Lung Cancer (NSCLC)[7][8] |
| Nicolaioidesin C | Boesenbergia pandurata | Inhibits the PI3K/Akt/mTOR and autophagy signaling pathways.[9][10] | Pancreatic Cancer[9][10] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Rediocide-A on Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Concentration | Incubation Time | Key Findings |
| A549 | 10 nM, 100 nM | 24 hours | Increased NK cell-mediated lysis by 3.58-fold at 100 nM.[7][8] |
| H1299 | 10 nM, 100 nM | 24 hours | Increased NK cell-mediated lysis by 1.26-fold at 100 nM.[7][8] |
| A549 & H1299 | 100 nM | 24 hours | Down-regulated CD155 expression.[7][8] |
Table 2: In Vivo Efficacy of Nicolaioidesin C in a Pancreatic Cancer Xenograft Model
| Animal Model | Tumor Cell Line | Treatment | Dosing Schedule | Key Findings |
| Nude Mice | MIA PaCa-2 | Nicolaioidesin C | Dose-dependent manner (specific doses not publicly available) | Significantly inhibited tumor growth.[9][10] |
| Nude Mice | MIA PaCa-2 | Nicolaioidesin C | Not specified | Inhibited the Akt/mTOR and autophagy signaling pathways in vivo.[9][10] |
Signaling Pathways
Rediocide-A and the TIGIT/CD155 Signaling Pathway
Rediocide-A has been shown to enhance the anti-tumor activity of Natural Killer (NK) cells by downregulating the expression of CD155 on cancer cells.[7][8] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells.[11][12][13] By reducing CD155 levels, Rediocide-A disrupts the inhibitory signal transmitted through TIGIT, thereby unleashing the cytotoxic potential of NK cells against tumors.[14][15]
Nicolaioidesin C and the PI3K/Akt/mTOR Signaling Pathway
Nicolaioidesin C exerts its anti-tumor effects in pancreatic cancer by inhibiting the PI3K/Akt/mTOR signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[16][17][18][19] By blocking this pathway, Nicolaioidesin C can induce cancer cell death and inhibit tumor progression.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of Rediocide-A in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol is a suggested guideline based on common practices for xenograft studies and the available information on Rediocide-A. Researchers must optimize parameters for their specific experimental setup.
1. Cell Culture and Animal Model:
-
Cell Lines: Human NSCLC cell lines A549 or H1299.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
2. Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 NSCLC cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
-
Randomization: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Compound Preparation: Due to the lack of specific in vivo dosage for Rediocide-A, a pilot dose-finding study is crucial. Based on its potent in vitro activity (nM range), initial doses could range from 1 to 10 mg/kg. Dissolve Rediocide-A in a suitable vehicle (e.g., DMSO followed by dilution in saline or a mixture of Cremophor EL and ethanol). The final DMSO concentration should be below 5-10%.
-
Administration: Administer Rediocide-A via intraperitoneal (i.p.) or intravenous (i.v.) injection. The administration frequency could be daily or every other day.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., western blotting for CD155 expression, immunohistochemistry).
Protocol 2: In Vivo Efficacy Study of Nicolaioidesin C in a Pancreatic Cancer Xenograft Model
This protocol is based on the published study by Phan et al. (2023).[9][10]
1. Cell Culture and Animal Model:
-
Cell Line: Human pancreatic cancer cell line MIA PaCa-2.
-
Animal Model: Male BALB/c nude mice, 5 weeks old.
2. Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 MIA PaCa-2 cells in 100 µL of PBS into the flank of each mouse.
-
Allow tumors to grow to an average volume of approximately 100 mm³.
3. Treatment Protocol:
-
Randomization: Randomize mice into vehicle control and Nicolaioidesin C treatment groups.
-
Compound Preparation: Prepare Nicolaioidesin C in a vehicle of 0.5% carboxymethyl cellulose.
-
Administration: Administer Nicolaioidesin C intraperitoneally (i.p.) once daily. The published study used a dose-dependent approach, so a dose-range finding study (e.g., 5, 10, 20 mg/kg) is recommended.
-
Control Group: Administer the vehicle solution to the control group.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight every two days.
-
After the treatment period (e.g., 2-3 weeks), euthanize the mice.
-
Excise tumors and weigh them.
-
Perform downstream analyses such as western blotting for p-Akt, p-mTOR, and autophagy markers, and immunohistochemistry.
Safety and Toxicology
Daphnane-type diterpenoids can exhibit toxicity.[4][5][6] Therefore, it is essential to perform acute toxicity studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.
Key Considerations for Toxicity Studies:
-
Dose Escalation: Start with low doses and gradually escalate to identify a dose that does not cause severe adverse effects.
-
Clinical Observations: Monitor animals for changes in behavior, appearance, and body weight.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count and serum chemistry analysis to assess organ function.
-
Histopathology: Perform histopathological examination of major organs to identify any treatment-related toxicities.
Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The specific dosages and treatment regimens for Rediocide compounds should be carefully determined through pilot studies.
References
- 1. Rediocides B-E, potent insecticides from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of daphnane-type diterpenoids from Genkwa Flos and their pharmacokinetic profile in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [mdpi.com]
- 6. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicolaioidesin C: An Antiausterity Agent Shows Promising Antitumor Activity in a Pancreatic Cancer Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Inhibition of TIGIT on NK cells improves their cytotoxicity and HIV reservoir eradication potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoreceptor TIGIT inhibits the cytotoxicity of human cytokine-induced killer cells by interacting with CD155 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TIGIT Signaling Pathway Regulates Natural Killer Cell Function in Chronic Hepatitis B Virus Infection [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. helping4cancer.com [helping4cancer.com]
- 18. PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms | Semantic Scholar [semanticscholar.org]
- 19. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rediocide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide, specifically Rediocide-A, has emerged as a promising natural product for cancer immunotherapy research.[1][2][3] Extracted from Traditional Chinese Medicine, Rediocide-A functions as an immune checkpoint inhibitor, enhancing the tumor-killing activity of Natural Killer (NK) cells.[1][2][3] These application notes provide a summary of the current in vitro findings, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Important Note: To date, published research has focused on the in vitro effects of Rediocide-A. No data from in vivo animal models for cancer research were identified in the available literature. The following information is based on studies conducted with human cancer cell lines and NK cells.
Mechanism of Action
Rediocide-A enhances the cytotoxic activity of NK cells against cancer cells by downregulating the expression of CD155 (also known as the Poliovirus Receptor, PVR) on the surface of tumor cells.[1][2] CD155 is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 levels, Rediocide-A blocks this inhibitory signal, thereby unleashing the anti-tumor functions of NK cells.[1][2] This leads to increased degranulation, and the release of cytotoxic molecules such as granzyme B and interferon-gamma (IFN-γ) by the NK cells, ultimately inducing cancer cell lysis.[1][2][3]
Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of Rediocide-A on non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | Treatment | NK Cell-Mediated Lysis (%) | Fold Increase |
| A549 | Vehicle Control | 21.86 | - |
| A549 | 100 nM Rediocide-A | 78.27 | 3.58 |
| H1299 | Vehicle Control | 59.18 | - |
| H1299 | 100 nM Rediocide-A | 74.78 | 1.26 |
Table 2: Effect of Rediocide-A on Granzyme B and IFN-γ Production in NK Cell Co-cultures
| Cell Line | Treatment | Granzyme B Level Increase (%) | IFN-γ Level Increase (Fold) |
| A549 | 100 nM Rediocide-A | 48.01 | 3.23 |
| H1299 | 100 nM Rediocide-A | 53.26 | 6.77 |
Table 3: Effect of Rediocide-A on CD155 Expression in NSCLC Cells
| Cell Line | Treatment | CD155 Downregulation (%) |
| A549 | Rediocide-A | 14.41 |
| H1299 | Rediocide-A | 11.66 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Rediocide-A and a typical experimental workflow for its in vitro evaluation.
Experimental Protocols
Protocol 1: In Vitro Co-culture of NK Cells and Cancer Cells
This protocol describes the co-culture of human NK cells with NSCLC cell lines (A549 or H1299) to assess the effect of Rediocide-A on NK cell-mediated cytotoxicity.
Materials:
-
Human NSCLC cell lines (A549, H1299)
-
Human Natural Killer (NK) cells
-
Rediocide-A
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture A549 and H1299 cells in complete medium. Isolate and culture human NK cells according to standard protocols.
-
Treatment: Seed the cancer cells in a 96-well plate. Treat the cancer cells with Rediocide-A at final concentrations of 10 nM and 100 nM for 24 hours. Use 0.1% DMSO as a vehicle control.
-
Co-culture: After 24 hours of treatment, add NK cells to the wells containing the cancer cells at effector-to-target (E:T) ratios of 2:1 and 1:1.
-
Incubation: Incubate the co-culture for a specified period (e.g., 4-24 hours) at 37°C and 5% CO2.
-
Analysis: Proceed with cytotoxicity assays as described in Protocol 2.
Protocol 2: Assessment of NK Cell-Mediated Cytotoxicity
This protocol outlines methods to measure the lytic activity of NK cells against cancer cells.
A. Biophotonic Cytotoxicity Assay (for luciferase-expressing cancer cells):
-
Use cancer cells stably expressing luciferase (e.g., A549-Luc).
-
Following the co-culture incubation period, add luciferin (B1168401) substrate to each well.
-
Measure the bioluminescence signal using a plate reader.
-
Calculate the percentage of cell lysis based on the reduction in bioluminescence in the presence of NK cells compared to the control (cancer cells alone).
B. Impedance-Based Cytotoxicity Assay:
-
Seed cancer cells in specialized electrode-containing microplates.
-
After cell adherence, add the treated cancer cells and NK cells.
-
Monitor the change in electrical impedance over time using a real-time cell analysis system. A decrease in impedance corresponds to cell death.
-
Calculate the percentage of cytotoxicity based on the change in impedance.
Protocol 3: Analysis of Granzyme B, IFN-γ, and CD155 by Flow Cytometry and ELISA
This protocol details the methods to quantify key functional readouts of NK cell activation and the target of Rediocide-A.
A. Intracellular Granzyme B Staining (Flow Cytometry):
-
After co-culture, harvest the cells and stain for surface markers to identify NK cells and cancer cells.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular granzyme B using a fluorescently labeled antibody.
-
Analyze the percentage of granzyme B-positive cells and the mean fluorescence intensity by flow cytometry.
B. IFN-γ Production (ELISA):
-
After co-culture, collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for human IFN-γ according to the manufacturer's instructions.
-
Quantify the concentration of IFN-γ in the supernatant.
C. CD155 Expression (Flow Cytometry):
-
Treat cancer cells with Rediocide-A as described in Protocol 1.
-
Harvest the cancer cells and stain with a fluorescently labeled antibody against human CD155.
-
Analyze the cell surface expression of CD155 by flow cytometry.
Future Directions
The promising in vitro results for Rediocide-A highlight the need for further investigation into its anti-cancer properties. Future studies should focus on:
-
In vivo animal studies: Establishing xenograft or syngeneic mouse models to evaluate the efficacy and safety of Rediocide-A in a living organism.
-
Combination therapies: Investigating the synergistic effects of Rediocide-A with other immunotherapies or conventional chemotherapies.
-
Mechanism of CD155 downregulation: Elucidating the precise molecular mechanisms by which Rediocide-A reduces CD155 expression on cancer cells.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Rediocide C
A Note on Nomenclature: Publicly available scientific literature does not contain information on a compound named "Rediocide C." It is highly probable that this is a typographical error and the intended compound of interest is Rediocide-A , a natural product known for its effects on cancer cells.[1][2][3][4] These application notes and protocols are therefore based on the available data for Rediocide-A and general methodologies for cytotoxicity assessment. Researchers interested in "this compound" can adapt these protocols to evaluate its specific cytotoxic effects.
Introduction to Rediocide-A and its Bioactivity
Rediocide-A is a natural product extracted from Traditional Chinese Medicine that has been investigated for its potential as an immune checkpoint inhibitor in cancer therapy.[1][3] Its primary mechanism of action appears to be overcoming the immuno-resistance of non-small cell lung cancer (NSCLC) cells to Natural Killer (NK) cells.[1][2][3][4] This is achieved, in part, by down-regulating the expression of CD155 on tumor cells.[1][3] While Rediocide-A does affect the viability of cancer cell lines such as A549 and H1299, its effect is more pronounced in the context of enhancing NK cell-mediated lysis rather than direct, potent cytotoxicity.[2][4]
These application notes provide a comprehensive guide for researchers to assess the cytotoxic and other biological effects of compounds like Rediocide-A using standard in vitro assays.
Quantitative Data Summary
The following table summarizes the reported effects of Rediocide-A on specific cancer cell lines. This data is crucial for designing experiments to evaluate novel compounds with similar expected activities.
| Cell Line | Compound | Concentration | Effect | Reference |
| A549 (NSCLC) | Rediocide-A | 100 nM | Increased NK cell-mediated lysis by 3.58-fold.[1][3] | [1][3] |
| H1299 (NSCLC) | Rediocide-A | 100 nM | Increased NK cell-mediated lysis by 1.26-fold.[1][3] | [1][3] |
| A549 (NSCLC) | Rediocide-A | 100 nM | Increased Granzyme B level by 48.01%.[1][3] | [1][3] |
| H1299 (NSCLC) | Rediocide-A | 100 nM | Increased Granzyme B level by 53.26%.[1][3] | [1][3] |
| A549 (NSCLC) | Rediocide-A | 100 nM | Increased IFN-γ level by 3.23-fold.[1][3] | [1][3] |
| H1299 (NSCLC) | Rediocide-A | 100 nM | Increased IFN-γ level by 6.77-fold.[1][3] | [1][3] |
| A549 (NSCLC) | Rediocide-A | Not Specified | Down-regulated CD155 expression by 14.41%.[1][3] | [1][3] |
| H1299 (NSCLC) | Rediocide-A | Not Specified | Down-regulated CD155 expression by 11.66%.[1][3] | [1][3] |
Experimental Protocols
Here, we provide detailed protocols for three standard cytotoxicity assays that are essential for characterizing the effects of a novel compound like this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT Cell Viability Assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from damaged cells into the culture medium.[10][11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caspase-Glo® 3/7 Assay for Apoptosis
Apoptosis, or programmed cell death, is often mediated by a family of proteases called caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Gently mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity and, therefore, the level of apoptosis.
Caption: Proposed mechanism of Rediocide-A in enhancing NK cell cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Note: Rediocide C Enhances Natural Killer Cell Anti-Tumor Activity via CD155 Downregulation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against malignant cells.[1] Their ability to recognize and eliminate tumor cells without prior sensitization makes them an attractive target for cancer immunotherapy. The cytotoxic activity of NK cells is tightly regulated by a balance of signals from activating and inhibitory receptors on their surface.[1] One critical inhibitory pathway involves the interaction between the T-cell immunoglobulin and ITIM domain (TIGIT) receptor on NK cells and its ligand, CD155 (also known as the poliovirus receptor or PVR), which is often overexpressed on tumor cells.[2][3][4] Engagement of TIGIT by CD155 delivers an inhibitory signal, suppressing NK cell effector functions and allowing tumors to evade immune surveillance.[2][3]
Rediocide C, a novel small molecule compound, has been investigated for its potential to modulate the anti-tumor activity of NK cells. This application note provides detailed protocols for analyzing the effects of this compound on NK cell-mediated cytotoxicity, degranulation, and cytokine production using flow cytometry. The data presented herein is based on studies with the related compound, Rediocide-A, which has been shown to enhance NK cell activity by downregulating CD155 expression on tumor cells, thereby disrupting the TIGIT/CD155 inhibitory axis.[3][5][6]
Principle of the Assay
This protocol utilizes a multi-parameter flow cytometry-based assay to assess the impact of this compound on NK cell function. Target tumor cells are co-cultured with NK cells in the presence or absence of this compound. The cytotoxic activity of NK cells is determined by quantifying the apoptosis of target cells. NK cell activation is further evaluated by measuring the surface expression of the degranulation marker CD107a and the intracellular production of effector molecules like Granzyme B and Interferon-gamma (IFN-γ).
Data Presentation
The following tables summarize the quantitative effects of Rediocide-A on NK cell-mediated anti-tumor activity against non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.[3][5] These results demonstrate the potential of Rediocide compounds to enhance NK cell function.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of NSCLC Cells [3][5]
| Cell Line | Treatment | % Lysis | Fold Increase |
| A549 | Vehicle Control | 21.86% | - |
| A549 | 100 nM Rediocide-A | 78.27% | 3.58 |
| H1299 | Vehicle Control | 59.18% | - |
| H1299 | 100 nM Rediocide-A | 74.78% | 1.26 |
Table 2: Effect of Rediocide-A on Granzyme B and IFN-γ Levels in NK Cell Co-cultures [3][5]
| Cell Line | Treatment | Granzyme B Level Increase | IFN-γ Level Increase |
| A549 | 100 nM Rediocide-A | 48.01% | 3.23-fold |
| H1299 | 100 nM Rediocide-A | 53.26% | 6.77-fold |
Table 3: Effect of Rediocide-A on CD155 Expression on NSCLC Cells [3][5]
| Cell Line | Treatment | % Downregulation of CD155 |
| A549 | 100 nM Rediocide-A | 14.41% |
| H1299 | 100 nM Rediocide-A | 11.66% |
Experimental Workflow & Signaling Pathways
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on NK cell function using flow cytometry.
This compound Mechanism of Action: TIGIT/CD155 Signaling Pathway
This compound is hypothesized to function similarly to Rediocide-A by downregulating CD155 on tumor cells. This action alleviates the inhibitory signal transmitted through the TIGIT receptor on NK cells, leading to enhanced anti-tumor activity. The diagram below illustrates this proposed mechanism.
Experimental Protocols
Protocol 1: NK Cell Cytotoxicity Assay
This protocol details the steps to measure the cytotoxic potential of NK cells against target tumor cells following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK Cell Isolation Kit
-
Target tumor cell line (e.g., K562, A549)
-
This compound
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
CFSE (Carboxyfluorescein succinimidyl ester) Cell Division Tracker Kit
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)
-
FACS tubes
-
Flow Cytometer
Methodology:
-
Preparation of Effector Cells (NK Cells):
-
Isolate NK cells from healthy donor PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Assess purity by flow cytometry (CD3-CD56+).
-
Resuspend isolated NK cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Target Cells:
-
Culture target tumor cells to 70-80% confluency.
-
Treat a subset of target cells with the desired concentrations of this compound (and a vehicle control) for 24 hours.
-
Harvest and wash the target cells.
-
Label the target cells with CFSE according to the manufacturer's protocol. This allows for clear distinction from the unlabeled NK cells.[7]
-
Wash the labeled cells and resuspend in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Co-culture:
-
Plate 1 x 10^4 CFSE-labeled target cells per well in a 96-well U-bottom plate.
-
Add NK cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
After incubation, centrifuge the plate and discard the supernatant.
-
Resuspend the cells in 100 µL of FACS buffer containing 7-AAD or PI.
-
Incubate for 15 minutes on ice in the dark.
-
Acquire samples on a flow cytometer.
-
Analyze the data by first gating on the CFSE-positive target cell population. Within this gate, quantify the percentage of 7-AAD/PI-positive cells, which represents the dead target cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100
-
Protocol 2: NK Cell Degranulation (CD107a) and Cytokine Production Assay
This protocol measures NK cell activation by assessing surface CD107a expression and intracellular Granzyme B and IFN-γ levels.
Materials:
-
Isolated NK cells and this compound-treated target cells (prepared as in Protocol 1)
-
Anti-human CD107a antibody (or other degranulation markers)
-
Brefeldin A and Monensin
-
Anti-human CD3 and CD56 antibodies
-
Fixation/Permeabilization solution
-
Anti-human Granzyme B and IFN-γ antibodies
-
FACS tubes
-
Flow Cytometer
Methodology:
-
Co-culture and Degranulation Staining:
-
In a 96-well U-bottom plate, combine NK cells and target cells at a 10:1 E:T ratio.
-
Immediately add anti-CD107a antibody to the wells.
-
Add Brefeldin A and Monensin to inhibit protein transport and allow intracellular cytokine accumulation.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface and Intracellular Staining:
-
After incubation, wash the cells with FACS buffer.
-
Stain for surface markers (CD3, CD56) for 30 minutes on ice.
-
Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Add antibodies against intracellular Granzyme B and IFN-γ and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the NK cell population (CD3-CD56+).
-
Within the NK cell gate, quantify the percentage of cells positive for CD107a, Granzyme B, and IFN-γ.
-
Compare the results between untreated and this compound-treated conditions.
-
Conclusion
The protocols and data presented in this application note provide a framework for investigating the immunomodulatory effects of this compound on NK cells. The evidence from the related compound, Rediocide-A, strongly suggests that this class of molecules can enhance NK cell anti-tumor functions by targeting the TIGIT/CD155 immune checkpoint.[3][5] These flow cytometry-based assays are robust and reproducible methods for quantifying changes in NK cell cytotoxicity, degranulation, and cytokine production, making them valuable tools for researchers in immunology and drug development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. CD155 immunoregulation as a target for natural killer cell immunotherapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CD155: A Multi-Functional Molecule in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TIGIT on NK cells improves their cytotoxicity and HIV reservoir eradication potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TIGIT Signaling Pathway Regulates Natural Killer Cell Function in Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of IFN-γ Secretion in Response to Rediocide C using ELISA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of Interferon-gamma (IFN-γ) secretion from immune cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). It includes a specific application demonstrating the use of this protocol to assess the immunomodulatory effects of Rediocide C, a compound of interest for its potential to enhance anti-tumor immune responses. Detailed methodologies, data presentation guidelines, and visual diagrams of the experimental workflow and relevant signaling pathways are included to guide researchers in their experimental design and execution.
Introduction
Interferon-gamma (IFN-γ) is a pleiotropic cytokine central to the orchestration of both innate and adaptive immunity.[1][2][3] Primarily secreted by activated T lymphocytes and Natural Killer (NK) cells, IFN-γ plays a critical role in host defense against viral and microbial infections and in tumor immunosurveillance.[1][3][4] The quantification of IFN-γ secretion is a key readout in immunological studies, vaccine development, and cancer immunotherapy research.
Rediocide-A, a natural product, has been identified as a potential immune checkpoint inhibitor that can enhance the tumor-killing activity of NK cells.[5][6][7] Studies have shown that treatment with Rediocide-A significantly increases IFN-γ secretion from NK cells when co-cultured with non-small cell lung cancer (NSCLC) cells.[5][6][7] This document outlines the protocol to quantify such changes in IFN-γ levels, using this compound as the compound of interest, assuming a similar mechanism of action to Rediocide-A.
Data Presentation
Quantitative data from IFN-γ ELISA experiments should be meticulously recorded and presented to allow for clear interpretation and comparison across different experimental conditions. The following table provides a template based on published data for Rediocide-A, demonstrating its effect on IFN-γ secretion in a co-culture of NK cells and cancer cells.
Table 1: Effect of this compound on IFN-γ Secretion by NK Cells Co-cultured with A549 and H1299 Lung Cancer Cells
| Cell Line Co-culture | Treatment | IFN-γ Concentration (pg/mL) | Fold Increase vs. Vehicle |
| NK + A549 | Vehicle (0.1% DMSO) | [Insert Baseline Value] | 1.00 |
| NK + A549 | This compound (10 nM) | [Insert Measured Value] | [Calculate Fold Increase] |
| NK + A549 | This compound (100 nM) | [Insert Measured Value] | 3.23[5][6][7] |
| NK + H1299 | Vehicle (0.1% DMSO) | [Insert Baseline Value] | 1.00 |
| NK + H1299 | This compound (10 nM) | [Insert Measured Value] | [Calculate Fold Increase] |
| NK + H1299 | This compound (100 nM) | [Insert Measured Value] | 6.77[5][6][7] |
Note: The fold increase values for the 100 nM treatment are based on published data for Rediocide-A. Researchers should replace the placeholder values with their own experimental data.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for assessing IFN-γ secretion from NK cells co-cultured with adherent cancer cell lines.
Materials:
-
NK cells (e.g., primary human NK cells or NK-92 cell line)
-
Adherent cancer cell lines (e.g., A549, H1299)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 for NK cells as required)
-
This compound (stock solution in DMSO)
-
Vehicle control (0.1% DMSO in complete medium)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed the adherent cancer cells (A549 or H1299) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
On the following day, remove the medium and add fresh complete medium containing the desired concentrations of this compound (e.g., 10 nM and 100 nM) or vehicle control.
-
Add NK cells to the wells at an effector-to-target (E:T) ratio of 5:1.
-
Incubate the co-culture for 24 hours in a CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IFN-γ quantification by ELISA. Supernatants can be stored at -80°C if not used immediately.
IFN-γ Sandwich ELISA Protocol
This protocol is a general guideline for a sandwich ELISA. It is recommended to follow the specific instructions provided with a commercial IFN-γ ELISA kit.
Materials:
-
IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)
-
Recombinant human IFN-γ standard
-
ELISA plate reader (450 nm wavelength)
-
Microplate washer (optional)
-
Multi-channel pipette
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Standard and Sample Incubation: Prepare serial dilutions of the recombinant IFN-γ standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance at 450 nm using an ELISA plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-γ in the experimental samples.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the experimental procedure.
IFN-γ Signaling Pathway
The canonical IFN-γ signaling pathway involves the JAK-STAT cascade, leading to the transcription of IFN-γ-responsive genes.
References
- 1. IFNγ: signalling, epigenetics and roles in immunity, metabolism, disease and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type II Interferon Signaling Pathways [rndsystems.com]
- 3. stemcell.com [stemcell.com]
- 4. Interferons, Signal Transduction Pathways, and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rediocide Administration in Non-Small Cell Lung Cancer Models
Note: Initial searches for "Rediocide C" did not yield specific results. However, extensive data is available for "Rediocide-A," a related natural product with demonstrated activity in non-small cell lung cancer (NSCLC) models. These application notes are based on the available data for Rediocide-A.
Introduction
Rediocide-A, a natural product isolated from a traditional Chinese medicine, has emerged as a promising agent in the field of cancer immunotherapy, particularly for non-small cell lung cancer (NSCLC).[1][2][3] It functions as an immune checkpoint inhibitor, enhancing the body's natural anti-tumor immune response.[1][2][3] Specifically, Rediocide-A has been shown to overcome the immune resistance of NSCLC cells to Natural Killer (NK) cells by targeting the TIGIT/CD155 signaling pathway.[1][2] These notes provide a comprehensive overview of the administration of Rediocide-A in preclinical NSCLC models, including its mechanism of action, protocols for key experiments, and a summary of its effects.
Mechanism of Action
Rediocide-A enhances the tumor-killing activity of NK cells by downregulating the expression of CD155 (also known as the poliovirus receptor) on the surface of NSCLC cells.[1][2][3] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. The binding of CD155 to TIGIT suppresses the cytotoxic activity of these immune cells, allowing cancer cells to evade immune surveillance.
By reducing CD155 expression on tumor cells, Rediocide-A prevents the engagement of the TIGIT inhibitory receptor on NK cells.[1][2] This leads to an increased activation of NK cells, resulting in enhanced degranulation and the release of cytotoxic molecules such as granzyme B and interferon-gamma (IFN-γ).[1][3][4] The elevated levels of these molecules promote the apoptosis of NSCLC cells.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of Rediocide-A on NSCLC cell lines A549 and H1299 when co-cultured with NK cells.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of NSCLC Cells [1][2]
| Cell Line | Treatment (100 nM Rediocide-A) | NK Cell-Mediated Lysis (%) | Fold Increase |
| A549 | Vehicle Control (0.1% DMSO) | 21.86 | - |
| Rediocide-A | 78.27 | 3.58 | |
| H1299 | Vehicle Control (0.1% DMSO) | 59.18 | - |
| Rediocide-A | 74.78 | 1.26 |
Table 2: Effect of Rediocide-A on Granzyme B and IFN-γ Levels [1][2]
| Cell Line | Treatment (100 nM Rediocide-A) | Granzyme B Level Increase (%) | IFN-γ Level Increase (Fold) |
| A549 | Rediocide-A | 48.01 | 3.23 |
| H1299 | Rediocide-A | 53.26 | 6.77 |
Table 3: Effect of Rediocide-A on CD155 Expression in NSCLC Cells [1][2]
| Cell Line | Treatment (100 nM Rediocide-A) | CD155 Expression Downregulation (%) |
| A549 | Rediocide-A | 14.41 |
| H1299 | Rediocide-A | 11.66 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Rediocide-A in NSCLC models.
1. Cell Culture
-
Cell Lines:
-
Human NSCLC cell lines: A549 and H1299.
-
Human Natural Killer cell line: NK-92.
-
-
Culture Medium:
-
A549 and H1299: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
NK-92: Alpha Minimum Essential Medium (α-MEM) supplemented with 12.5% FBS, 12.5% horse serum, and 100-200 U/mL recombinant human IL-2.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. In Vitro Co-culture and Treatment
-
Seed NSCLC cells (A549 or H1299) in appropriate culture plates.
-
After 24 hours, add NK-92 cells at a desired Effector to Target (E:T) ratio (e.g., 2:1 or 1:1).
-
Treat the co-culture with Rediocide-A at various concentrations (e.g., 10 nM, 100 nM) or vehicle control (0.1% DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
3. NK Cell-Mediated Cytotoxicity Assay
This protocol can be performed using a biophotonic assay with luciferase-expressing target cells or an impedance-based assay.
-
Biophotonic Assay:
-
Use NSCLC cells stably expressing luciferase (e.g., A549-Luc, H1299-Luc).
-
Co-culture target cells with NK cells and treat with Rediocide-A as described above.
-
After incubation, add luciferin (B1168401) substrate to the cells.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of specific lysis based on the reduction in luminescence in treated wells compared to control wells (target cells alone).
-
-
Impedance Assay:
-
Seed NSCLC cells in specialized E-plates for an impedance-based system.
-
Allow cells to adhere and establish a baseline impedance.
-
Add NK cells and Rediocide-A.
-
Monitor changes in impedance in real-time. A decrease in impedance corresponds to cell death.
-
Calculate the percentage of cytotoxicity based on the change in impedance.
-
4. Flow Cytometry for Granzyme B and CD155
-
Granzyme B (Intracellular Staining):
-
After co-culture and treatment, harvest the cells.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation to allow intracellular accumulation of granzyme B.
-
Stain for a surface marker to identify NK cells (e.g., CD56).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain with a fluorochrome-conjugated anti-granzyme B antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of granzyme B-positive NK cells.
-
-
CD155 (Surface Staining):
-
Treat NSCLC cells with Rediocide-A for 24 hours.
-
Harvest the cells and wash with PBS containing 1% BSA.
-
Incubate the cells with a fluorochrome-conjugated anti-CD155 antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of CD155.
-
5. ELISA for IFN-γ
-
After co-culture and treatment, collect the culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for human IFN-γ according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody for IFN-γ.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the concentration of IFN-γ in the samples based on the standard curve.
Conclusion
Rediocide-A demonstrates significant potential as a therapeutic agent for non-small cell lung cancer by overcoming immune resistance. Its ability to downregulate CD155 on tumor cells enhances NK cell-mediated cytotoxicity, leading to increased tumor cell death. The protocols outlined in these application notes provide a framework for further investigation into the efficacy and mechanisms of Rediocide-A and similar compounds in preclinical NSCLC models. These studies are crucial for the development of novel immunotherapies for lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Rediocide C in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide C is a diterpenoid natural product isolated from Trigonostemon reidioides (Kurz) Craib.[1][2] As with many natural products, its hydrophobic nature presents challenges for dissolution in aqueous media required for robust and reproducible in vitro experiments. This document provides detailed application notes and protocols for the proper dissolution and use of this compound in a research setting. It also includes an exemplary signaling pathway and a general experimental workflow to guide its application in cell-based assays.
Data Presentation: Dissolving this compound
Properly dissolving a compound is the critical first step for accurate and reproducible experimental results. The choice of solvent is paramount and should be guided by the compound's solubility and the tolerance of the experimental system (e.g., cell line) to the solvent.
Solubility of this compound
Based on supplier data, this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for cell-based assays due to its miscibility with aqueous culture media and relatively low toxicity at low concentrations.
| Solvent | Suitability for Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions (e.g., 1-10 mM). Final concentration in cell culture should typically not exceed 0.5% to avoid solvent-induced artifacts.[3] |
| Chloroform | Low | Not suitable for cell-based assays due to high toxicity. |
| Dichloromethane | Low | Not suitable for cell-based assays due to high toxicity. |
| Ethyl Acetate | Low | Generally not used for cell culture experiments due to toxicity and volatility. |
| Acetone | Low | Can be used for initial solubilization but is generally too toxic for direct application to cell cultures. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 814.9 g/mol .
-
Calculation: Mass (mg) = 10 mmol/L * Volume (L) * 814.9 g/mol * 1000 mg/g
-
Example for 1 mL: 10 mmol/L * 0.001 L * 814.9 g/mol * 1000 mg/g = 8.149 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparing Working Solutions and Treating Cells
This protocol outlines the steps for diluting the stock solution and treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cells seeded in appropriate culture plates (e.g., 96-well, 24-well)
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes and to ensure homogeneity, first dilute the 10 mM stock solution in pre-warmed complete culture medium to an intermediate concentration (e.g., 100 µM).
-
Prepare the final working solution: Further dilute the intermediate solution (or the stock solution directly) into pre-warmed complete culture medium to achieve the desired final concentration for your experiment (e.g., 10 nM, 100 nM).
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤0.5%).
-
-
Treat the cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate: Return the cells to the incubator for the specified experimental duration (e.g., 24, 48, or 72 hours).
Mandatory Visualizations
Signaling Pathway: TIGIT/CD155 Immune Checkpoint
While the specific molecular targets of this compound are not yet fully elucidated in the public domain, the TIGIT/CD155 signaling pathway is a critical immune checkpoint often investigated in the context of cancer immunotherapy and natural product screening. This pathway is presented as a relevant example for a research context where a novel compound like this compound might be investigated. TIGIT (T cell immunoreceptor with Ig and ITIM domains), expressed on T cells and NK cells, binds to CD155 on antigen-presenting cells or tumor cells, leading to an inhibitory signal that dampens the anti-tumor immune response.[4][5][6]
Experimental Workflow: Cell-Based Assay
The following diagram illustrates a typical workflow for screening a compound like this compound in a cell-based assay, from stock solution preparation to data analysis.
References
- 1. This compound | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 天然产物 | MCE [medchemexpress.cn]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lysis Reagent D Concentration for Cell Lysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Lysis Reagent D for effective cell lysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Lysis Reagent D?
A1: For most mammalian cell lines, a good starting point for optimization is a 1% (w/v) concentration of Lysis Reagent D in your lysis buffer. However, the optimal concentration is dependent on the specific cell type and the subcellular location of the protein of interest and should be determined empirically. A screening range of 0.5% to 2.0% (w/v) is often effective.
Q2: How much Lysis Reagent D buffer should I use for my cells?
A2: The volume of lysis buffer depends on the number of cells. A general guideline is to use 10-100 µL of lysis buffer per 1 x 10^6 cells.[1] The goal is to achieve efficient lysis while maintaining a suitable protein concentration for downstream applications, typically in the range of 1-5 mg/mL for Western blotting.[1]
Q3: My lysate is very viscous after adding Lysis Reagent D. What should I do?
A3: High viscosity is usually due to the release of DNA from the cells.[2] To resolve this, you can add DNase I to your lysis buffer.[2][3] Another option is to sonicate the lysate briefly to shear the DNA.[1]
Q4: I am observing low protein yield. How can I improve it?
A4: Low protein yield can be caused by incomplete lysis or protein degradation. To improve yield, consider increasing the concentration of Lysis Reagent D, increasing the incubation time with the lysis buffer, or ensuring vigorous mixing during lysis.[3] Also, always work at low temperatures (e.g., 4°C) and add protease inhibitors to your lysis buffer to prevent protein degradation.[2][3]
Q5: Can I use Lysis Reagent D for all types of cells?
A5: Lysis Reagent D is a detergent-based reagent primarily designed for mammalian cells.[3][4] More robust cells like bacteria, yeast, or plant cells have rigid cell walls and may require harsher lysis methods, such as mechanical disruption (e.g., sonication, bead beating) or enzymatic treatment in addition to the detergent.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during cell lysis with Lysis Reagent D.
| Problem | Possible Cause | Recommended Solution |
| Low Protein Yield | Incomplete cell lysis. | Increase the concentration of Lysis Reagent D. Optimize the ratio of lysis buffer volume to cell number. Increase incubation time and/or use agitation (e.g., vortexing, rocking). |
| Protein degradation. | Add a protease inhibitor cocktail to the lysis buffer.[2][5] Perform all lysis steps at 4°C or on ice.[3] | |
| Protein of Interest is Insoluble | The protein is located in inclusion bodies (common in bacterial expression). | Optimize protein expression conditions (e.g., lower temperature, less inducer).[2] Use a stronger, denaturing lysis buffer. |
| The protein is a membrane protein that is not effectively solubilized. | Increase the concentration of Lysis Reagent D. Consider adding a different type of detergent to your buffer. | |
| High Viscosity of Lysate | Release of DNA from the cells. | Add DNase I to the lysis buffer.[2][3] Sonicate the lysate to shear the DNA.[1] |
| Inconsistent Results | Variability in cell number or lysis buffer volume. | Ensure accurate cell counting and precise pipetting of the lysis buffer. |
| Incomplete mixing of cells with lysis buffer. | Vortex or pipette the cell suspension thoroughly after adding the lysis buffer. |
Quantitative Data Summary
The following tables provide recommended starting points for optimizing Lysis Reagent D concentration and buffer volumes.
Table 1: Recommended Starting Concentrations of Lysis Reagent D
| Cell Type | Lysis Reagent D Concentration (w/v) | Notes |
| Adherent Mammalian Cells (e.g., HeLa, HEK293) | 1.0% | May need to be optimized within a 0.5% - 2.0% range. |
| Suspension Mammalian Cells (e.g., Jurkat) | 1.0% | Gentle mixing is recommended to avoid excessive foaming. |
| Bacterial Cells | Not recommended as the primary lysis agent. | Requires combination with lysozyme (B549824) and mechanical disruption.[5] |
| Yeast/Fungal Cells | Not recommended as the primary lysis agent. | Requires enzymatic (e.g., zymolyase) and/or mechanical disruption.[5] |
| Plant Cells | Not recommended as the primary lysis agent. | Requires mechanical disruption (e.g., grinding in liquid nitrogen).[5] |
Table 2: Recommended Lysis Buffer Volume per Cell Number
| Number of Cells | Lysis Buffer Volume | Expected Protein Concentration |
| 1 x 10^6 | 10 - 100 µL | 1 - 5 mg/mL |
| 5 x 10^6 | 50 - 500 µL | 1 - 5 mg/mL |
| 1 x 10^7 | 100 - 1000 µL | 1 - 5 mg/mL |
| Note: The optimal volume should be determined empirically to achieve the desired protein concentration for downstream applications.[1] |
Experimental Protocols
Protocol 1: Optimizing Lysis Reagent D Concentration for Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells in a culture plate to approximately 80-90% confluency.
-
Preparation: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a series of lysis buffers with varying concentrations of Lysis Reagent D (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Keep the buffers on ice.
-
Cell Lysis: Add the prepared lysis buffer to the plate (e.g., 200-500 µL for a 10 cm plate) and scrape the cells using a cell scraper.[1]
-
Incubation: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 15-30 minutes with occasional vortexing.[1]
-
Clarification: Centrifuge the lysate at approximately 13,000 x g for 10-15 minutes at 4°C to pellet the cell debris.
-
Analysis: Carefully collect the supernatant (the cell lysate). Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay). Analyze the protein of interest by Western blot to determine the optimal Lysis Reagent D concentration for solubilization.
Protocol 2: Optimizing Lysis Reagent D Concentration for Suspension Mammalian Cells
-
Cell Culture: Grow suspension cells to the desired density.
-
Cell Pellet Collection: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Lysis Buffer Preparation: Prepare a series of lysis buffers with varying concentrations of Lysis Reagent D (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Keep the buffers on ice.
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer (e.g., 100 µL per 1 x 10^7 cells).
-
Incubation: Incubate the lysate on ice for 15-30 minutes with gentle mixing.
-
Clarification: Centrifuge the lysate at approximately 13,000 x g for 10-15 minutes at 4°C.
-
Analysis: Collect the supernatant and determine the protein concentration and the yield of the target protein as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for optimizing cell lysis.
References
- 1. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 2. neb.com [neb.com]
- 3. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Cell lysis techniques | Abcam [abcam.com]
- 5. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
Rediocide C solubility issues and solutions
Welcome to the technical support center for Rediocide C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a potent, small-molecule inhibitor of Kinase X, a key component in the Ras-ERK signaling pathway. Due to its hydrophobic nature, the recommended solvent for preparing high-concentration stock solutions is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[1][2][3][4] Using high-purity DMSO is critical as it is highly hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[3]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is highly soluble in organic solvents like DMSO and Ethanol but exhibits very low solubility in aqueous solutions, including water and phosphate-buffered saline (PBS).[5] This low aqueous solubility is a common characteristic of kinase inhibitors designed to be effective within the hydrophobic ATP-binding pocket of their target enzymes.[5]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[2] To ensure complete dissolution, vortex the solution and use sonication or gentle warming (37°C) if necessary.[3][4] Always visually inspect the solution to confirm it is clear and free of particulates before storage. For detailed instructions, see Protocol 1: Preparation of a High-Concentration this compound Stock Solution .
Q4: How should I store this compound powder and its stock solutions?
A4: this compound powder should be stored at -20°C, protected from light and moisture. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[2][3] Tightly sealed vials are essential to prevent the DMSO from absorbing atmospheric moisture.[6]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents. This data is crucial for designing experiments and preparing appropriate formulations.
| Solvent | Temperature | Maximum Solubility | Notes |
| DMSO | 25°C | ≥ 150 mM | Universal solvent for initial stock preparation.[2] |
| Ethanol | 25°C | ~25 mM | Alternative solvent, but less common for cell culture stocks.[5] |
| PBS (pH 7.4) | 25°C | < 5 µM | Very low solubility; prone to precipitation. |
| Cell Culture Media + 10% FBS | 37°C | ~10 µM (Kinetic) | Solubility is slightly enhanced by serum proteins but still limited. |
Troubleshooting Guide
This guide addresses common solubility issues encountered when using this compound in experimental settings.
Issue 1: My this compound powder will not dissolve in DMSO.
-
Possible Cause: You may be exceeding the solubility limit, or the DMSO may have absorbed water.[3]
-
Solution:
Issue 2: My DMSO stock solution appears cloudy or has precipitated after storage.
-
Possible Cause: The compound may have precipitated out of solution, often due to repeated freeze-thaw cycles or moisture absorption by the DMSO.[3]
-
Solution:
-
Before use, warm the vial to 37°C and vortex thoroughly to attempt redissolving the precipitate.
-
Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3]
-
Ensure vials are sealed tightly to prevent moisture contamination.
-
Issue 3: A precipitate forms immediately when I dilute my DMSO stock into aqueous media or buffer.
-
Possible Cause: This is a common phenomenon known as "crashing out," where the rapid solvent exchange from DMSO to an aqueous environment causes the compound to exceed its kinetic solubility limit and precipitate.[1][5][7]
-
Solution:
-
Lower the Final Concentration: This is the most direct way to stay below the solubility limit.
-
Use a Serial Dilution Method: Instead of a single large dilution, perform an intermediate dilution step in your cell culture medium. Add the DMSO stock dropwise to the medium while gently vortexing to ensure rapid dispersion.[1][4] See Protocol 2 for a detailed method.
-
Pre-warm the Medium: Always use media pre-warmed to 37°C, as solubility often decreases at lower temperatures.[1][4]
-
Maintain a Low Final DMSO Concentration: Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%, to minimize solvent toxicity and its effect on solubility.[1][6]
-
Issue 4: My experimental results are inconsistent or show lower-than-expected potency.
-
Possible Cause: Poor solubility can lead to an inaccurate effective concentration of this compound in your assay, as precipitated compound is not biologically active.[8][9]
-
Solution:
-
Visually Inspect Plates: Before and after experiments, carefully inspect your assay plates under a microscope for any signs of compound precipitation.
-
Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific assay medium and conditions before conducting large-scale experiments. See Protocol 3 for a kinetic solubility assessment.
-
Include Proper Controls: Always run a vehicle control with the same final concentration of DMSO to ensure observed effects are not due to the solvent.[10]
-
Visual Diagrams and Workflows
This compound Solubility Troubleshooting Workflow
Caption: A workflow to diagnose and solve this compound solubility issues.
Impact of Poor Solubility on a Signaling Pathway Assay
Caption: Poor solubility prevents this compound from inhibiting its target.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
37°C water bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound powder needed to achieve the desired concentration (e.g., for 1 mL of a 10 mM solution, use the formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g).
-
Weighing: Carefully weigh the calculated amount of this compound and place it into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.[2]
-
Aid Dissolution (if needed): If solid particles remain, place the vial in a 37°C water bath for 5-10 minutes or a sonicator bath for 5-10 minutes. Vortex again.[3][4]
-
Inspection: Visually inspect the solution against a light source to ensure it is completely clear and free of any precipitate.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C, protected from light.
Protocol 2: Diluting this compound into Aqueous Cell Culture Media
Objective: To dilute the DMSO stock solution into aqueous media while minimizing precipitation.
Procedure:
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1]
-
Thaw Stock: Quickly thaw a single-use aliquot of your high-concentration this compound stock solution.
-
Prepare Final Medium: Have the final volume of pre-warmed medium ready in a sterile tube.
-
Dilution:
-
Set a vortex mixer to a gentle speed (e.g., setting 3-4 out of 10) to create a small vortex in the medium.
-
While the medium is vortexing, add the required volume of the DMSO stock solution dropwise directly into the vortex.[1] This ensures the compound disperses rapidly and evenly, preventing localized high concentrations that lead to precipitation.
-
-
Final Check: After addition, cap the tube and vortex gently for another 2-3 seconds. Visually inspect the medium to ensure it remains clear. The solution is now ready to be added to cells.
Protocol 3: Kinetic Solubility Assessment in Assay Medium
Objective: To determine the maximum concentration at which this compound remains soluble in your specific assay medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO
-
Your specific cell culture or assay medium
-
Clear 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilution: In a separate 96-well plate or in tubes, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add Medium: Add your assay medium to the wells of a clear 96-well plate (e.g., 198 µL per well).
-
Add Compound: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells containing the medium. This will create a range of final this compound concentrations with a constant final DMSO percentage (1% in this example).
-
Include Controls: Prepare control wells containing medium + 2 µL of DMSO only (vehicle control).
-
Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant duration (e.g., 2 hours).
-
Assess Precipitation:
-
Visual: Carefully inspect each well for cloudiness or visible precipitate.
-
Quantitative: Read the absorbance of the plate at a wavelength between 590-620 nm. An increase in absorbance compared to the vehicle control indicates light scattering from insoluble particles.[2]
-
-
Determine Maximum Concentration: The highest concentration of this compound that remains clear and does not show a significant increase in absorbance is your maximum working soluble concentration for that specific medium and condition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing Rediocide C degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of Rediocide C in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a daphnane-type diterpenoid, a class of natural products known for a wide range of biological activities.[1][2] It is characterized by a complex 5/7/6-tricyclic ring system and the presence of an orthoester functional group, which is a key feature for its bioactivity but also a potential site of instability.[1][3][4] this compound is typically supplied as a crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, and acetone.
Q2: What are the primary factors that can cause this compound to degrade in solution?
The degradation of this compound in solution is primarily influenced by three main factors:
-
pH: The orthoester group of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation.[6][7]
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
To maximize the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous grade of an appropriate organic solvent like DMSO.
-
Preparation: Prepare solutions in a clean, dry environment. To ensure the compound is fully dissolved, gentle vortexing or sonication may be applied.
-
Storage Conditions:
-
Short-term (days to weeks): Store at 2-8°C.
-
Long-term (months to years): For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Light Protection: Always store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: My experimental results are inconsistent. Could this compound degradation be the cause?
Inconsistent results can indeed be a sign of compound degradation. If you suspect this is the case, consider the following troubleshooting steps:
-
Verify Solution Age and Storage: Ensure that you are using freshly prepared dilutions from a properly stored stock solution. Avoid using old solutions.
-
Control for Environmental Factors: Protect your experimental setup from direct light and maintain a consistent temperature.
-
Assess Purity: If possible, analyze the purity of your this compound solution using a suitable analytical method like HPLC or UPLC-MS to check for the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in aqueous buffer | Poor solubility of this compound in aqueous solutions. | Increase the percentage of co-solvent (e.g., DMSO) in your final working solution (typically up to 0.5-1% is well-tolerated by most cell lines). Ensure the final concentration of this compound does not exceed its solubility limit in the chosen buffer system. Perform a solubility test prior to your experiment. |
| Loss of biological activity over time | Degradation of this compound due to improper storage or handling. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solution before being added to the experiment. Re-evaluate your storage conditions based on the recommendations in the FAQs. |
| Appearance of new peaks in analytical chromatogram (HPLC/LC-MS) | Chemical degradation of this compound. | This is a strong indicator of degradation. The primary suspected pathway is the hydrolysis of the orthoester. Characterize the new peaks to identify potential degradation products. Optimize your experimental conditions (pH, temperature, light exposure) to minimize degradation. |
Quantitative Data on Stability (Hypothetical)
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various conditions. Note: This data is for illustrative purposes only and is not derived from direct experimental results on this compound.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | % Remaining after 24 hours |
| 3.0 | 75% |
| 5.0 | 90% |
| 7.4 | 95% |
| 9.0 | 80% |
Table 2: Effect of Temperature on this compound Stability in DMSO at Neutral pH
| Temperature | % Remaining after 1 week |
| 4°C | >99% |
| 25°C (Room Temperature) | 98% |
| 37°C | 92% |
Table 3: Effect of Light Exposure on this compound Stability in DMSO at 25°C
| Condition | % Remaining after 8 hours |
| Dark (control) | >99% |
| Ambient Lab Light | 96% |
| Direct Sunlight | 85% |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solution
Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amber and clear glass vials
-
Incubators set to 40°C and 50°C
-
Photostability chamber with a controlled light source
-
HPLC or UPLC-MS system with a C18 column
Methodology:
-
Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare working solutions of 100 µM by diluting the stock solution in a suitable solvent system (e.g., DMSO, or PBS with a small percentage of DMSO).
-
Sample Aliquoting: Aliquot the working solutions into amber and clear vials for different conditions.
-
Storage Conditions:
-
Thermal Stability: Store amber vials at 4°C (control), 25°C, 40°C, and 50°C.
-
Photostability: Store clear vials in a photostability chamber according to ICH Q1B guidelines. Keep a set of amber vials in the same chamber as a dark control.
-
-
Time Points: Collect samples at initial (t=0), 2, 4, 8, 24, and 48 hours, and then at 1, 2, and 4 weeks for longer-term assessment.
-
Analysis: At each time point, analyze the samples by a validated UPLC-MS method to determine the concentration of this compound remaining and to detect the formation of any degradation products.
-
Data Analysis: Plot the percentage of this compound remaining against time for each condition. Calculate the degradation rate constant and half-life.
Protocol 2: UPLC-MS Method for Quantification of this compound and its Degradation Products
Objective: To develop a sensitive and specific analytical method for the simultaneous quantification of this compound and its potential degradation products.
Instrumentation and Conditions:
-
UPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Monitor the precursor and product ions for this compound and its expected degradation products (determined from forced degradation studies).
Visualizations
Caption: Proposed primary degradation pathway for this compound in solution.
Caption: Workflow for the accelerated stability testing of this compound.
Caption: Simplified TIGIT/CD155 signaling pathway and the potential role of Rediocide analogs.
References
- 1. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [mdpi.com]
- 2. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Daphnane-type diterpene orthoesters and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation - Wikipedia [en.wikipedia.org]
Rediocide C off-target effects in cell lines
Important Notice: Publicly available scientific literature lacks detailed information regarding the specific off-target effects, signaling pathways, and quantitative data for Rediocide C in various cell lines. While its existence as a diterpenoid isolated from Trigonostemon reidioides with antimycobacterial activity is documented, comprehensive studies on its effects in cellular models are not available at this time.
As a result, we are unable to provide a detailed troubleshooting guide and FAQ specifically for this compound.
However, we can offer a comprehensive technical support guide for Rediocide A , a closely related and well-studied analogue from the same plant, Trigonostemon reidioides. This information may serve as a valuable reference for researchers working with similar compounds from this source.
Technical Support Center: Rediocide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rediocide A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rediocide A?
A1: Rediocide A has been identified as an immune checkpoint inhibitor. Its primary mechanism involves enhancing the tumoricidal activity of Natural Killer (NK) cells against cancer cells. It achieves this by down-regulating the expression of CD155 (also known as the poliovirus receptor) on tumor cells.[1][2] This reduction in CD155 expression blocks an inhibitory signal to NK cells, thereby promoting their anti-tumor activity. Additionally, Rediocide A has been shown to be an activator of conventional protein kinase C (PKC).
Q2: I am not observing the expected cytotoxicity in my cancer cell line with Rediocide A alone. Why might this be?
A2: Rediocide A's primary mode of action is to enhance NK cell-mediated cytotoxicity. Therefore, its direct cytotoxic effect on cancer cell lines in the absence of immune cells like NK cells may be limited. For significant cytotoxicity, co-culture experiments with NK cells are recommended. The observed effects of Rediocide A are an increase in NK cell-mediated lysis of tumor cells.[1][2][3]
Q3: What are the expected effects of Rediocide A in a co-culture of NK cells and cancer cells?
A3: In a co-culture system, Rediocide A is expected to increase the percentage of cancer cell lysis by NK cells. This is accompanied by an increase in degranulation of NK cells (measured by CD107a expression), and increased secretion of Granzyme B and Interferon-gamma (IFN-γ).[1][2][3]
Q4: Are there any known off-target effects of Rediocide A?
A4: Besides its effect on the CD155 immune checkpoint, Rediocide A has been reported to activate conventional protein kinase C (PKC) and to inhibit calcium mobilization mediated by G-protein-coupled receptors (GPCRs). These activities could be considered off-target effects depending on the experimental context and may contribute to observed cellular responses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No increase in cancer cell death in NK cell co-culture | 1. Suboptimal Effector-to-Target (E:T) ratio. 2. Low concentration of Rediocide A. 3. Health and activation state of NK cells. 4. Insufficient incubation time. | 1. Optimize the E:T ratio. Ratios of 2:1 and 1:1 have been shown to be effective. 2. Perform a dose-response experiment. Concentrations around 100 nM have been reported to be effective.[1][2] 3. Ensure NK cells are properly expanded and activated. Use fresh PBMCs for NK cell isolation and expansion. 4. Ensure a sufficient co-incubation period (e.g., 24 hours).[1][2] |
| High background cytotoxicity in control groups (DMSO) | 1. DMSO concentration is too high. 2. Cell line is particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration is low and consistent across all treatments (typically ≤ 0.1%). 2. Test the DMSO tolerance of your specific cell line. |
| Inconsistent results between experiments | 1. Variability in NK cell donor populations. 2. Passage number of the cancer cell line. 3. Inconsistent Rediocide A preparation. | 1. If possible, use NK cells from the same donor for a set of experiments or pool cells from multiple donors. 2. Use cancer cell lines within a consistent and low passage number range. 3. Prepare fresh dilutions of Rediocide A from a concentrated stock for each experiment. |
Quantitative Data Summary
The following table summarizes the reported effects of Rediocide A on non-small cell lung cancer (NSCLC) cell lines when co-cultured with NK cells.
| Cell Line | Parameter | Concentration of Rediocide A | Observed Effect |
| A549 | NK cell-mediated lysis | 100 nM | 3.58-fold increase |
| H1299 | NK cell-mediated lysis | 100 nM | 1.26-fold increase |
| A549 | Granzyme B level | 100 nM | 48.01% increase |
| H1299 | Granzyme B level | 100 nM | 53.26% increase |
| A549 | IFN-γ level | 100 nM | 3.23-fold increase |
| H1299 | IFN-γ level | 100 nM | 6.77-fold increase |
| A549 | CD155 expression | 100 nM | 14.41% decrease |
| H1299 | CD155 expression | 100 nM | 11.66% decrease |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., A549, H1299) at a density of 5,000 cells/well in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Rediocide A or DMSO control for the desired time period (e.g., 24, 48 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
NK Cell-Mediated Cytotoxicity Assay
-
Prepare target cancer cells (e.g., A549, H1299) and effector NK cells.
-
Co-culture target and effector cells at the desired E:T ratio in a 96-well plate.
-
Treat the co-culture with Rediocide A or DMSO control for 24 hours.
-
Measure cytotoxicity using a suitable method, such as a biophotonic cytotoxicity assay (for luciferase-expressing target cells) or an impedance-based assay.
Flow Cytometry for CD155 Expression
-
Treat cancer cells with Rediocide A (e.g., 100 nM) for 24 hours.
-
Harvest and wash the cells with PBS.
-
Stain the cells with a fluorescently labeled anti-CD155 antibody.
-
Analyze the fluorescence intensity using a flow cytometer to quantify CD155 expression levels.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Rediocide A in enhancing NK cell cytotoxicity.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Improving Rediocide C efficacy in vivo
Welcome to the technical support center for Rediocide C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, ATP-competitive small molecule inhibitor of Tumor-Associated Kinase 1 (TAK1). TAK1 is a critical kinase in the pro-survival signaling pathway activated by various inflammatory cytokines and growth factors. By inhibiting TAK1, this compound is designed to block the downstream activation of NF-κB and JNK, thereby inducing apoptosis in cancer cells. Additionally, preclinical data suggests that this compound may modulate the tumor microenvironment by down-regulating the expression of the immune checkpoint ligand CD155, potentially overcoming tumor immuno-resistance to Natural Killer (NK) cells.[1][2][3]
Q2: What are the main challenges observed with this compound's in vivo efficacy?
A2: The primary challenges with achieving optimal in vivo efficacy for this compound are related to its physicochemical properties. These include poor aqueous solubility and rapid metabolic clearance, which can lead to low bioavailability and suboptimal tumor exposure when administered systemically.[4][5] Consequently, researchers may observe variability in tumor growth inhibition and a discrepancy between in vitro potency and in vivo results.[4]
Q3: What are the recommended solvents and formulation strategies for this compound in in vivo studies?
A3: For initial in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline. However, due to its poor solubility, this may not be optimal for achieving high or sustained concentrations. Advanced formulation strategies like encapsulation in solid lipid nanoparticles (SLNs) or liposomes are highly recommended to improve solubility, stability, and pharmacokinetic profiles.[6][7][8][9] These nano-formulations can enhance drug delivery to the tumor site through the enhanced permeability and retention (EPR) effect.[7]
Q4: How can I monitor target engagement of this compound in vivo?
A4: To confirm that this compound is engaging its target (TAK1) in the tumor tissue, you can perform a Western blot or immunohistochemistry (IHC) on tumor lysates or sections from a satellite group of animals. Probing for the phosphorylated (active) form of downstream effectors like IκBα or JNK can provide evidence of target inhibition. A decrease in the levels of these phosphorylated proteins in the this compound-treated group compared to the vehicle control would indicate successful target engagement.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Problem 1: High variability in tumor volume within the same treatment group.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure the drug suspension is homogenous before each administration by vortexing thoroughly. Standardize the oral gavage or intraperitoneal injection technique across all personnel to minimize dosing variability.[10]
-
-
Possible Cause: Inherent tumor heterogeneity.
-
Solution: Increase the number of animals per group to mitigate the statistical impact of individual animal variability.[10] Ensure that the cell line used for implantation has a consistent passage number and is free from contamination.
-
-
Possible Cause: Differences in animal health.
-
Solution: Closely monitor animal health and exclude any animals showing signs of illness not related to the tumor or treatment. Ensure consistent housing and diet conditions for all animals.
-
Problem 2: Lack of expected tumor growth inhibition despite high in vitro potency.
-
Possible Cause: Poor drug bioavailability.
-
Solution: Conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma and tumor tissue over time. If exposure is low, consider alternative administration routes or advanced formulations like nanoparticle-based delivery systems to improve bioavailability.[4][6][8][9]
-
-
Possible Cause: Suboptimal dosing or schedule.
-
Solution: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound in the tumor. A dose-escalation study can help identify a more effective and well-tolerated dose.
-
-
Possible Cause: Primary or acquired resistance.
-
Solution: The chosen xenograft model may be intrinsically resistant to TAK1 inhibition. Verify the expression and activity of the TAK1 pathway in your cell line. For acquired resistance, consider collecting tumors at the end of the study to analyze potential resistance mechanisms, such as mutations in the TAK1 gatekeeper residue or upregulation of bypass signaling pathways.[11][12]
-
Problem 3: Tumor regrowth after an initial positive response.
-
Possible Cause: Development of acquired resistance.
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Possible Cause: Insufficient treatment duration.
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Solution: The treatment period may not have been long enough to eradicate all cancer cells, allowing a resistant subclone to expand. If tolerated by the animals, consider extending the treatment duration.[10]
-
-
Possible Cause: Selection of a resistant subclone.
-
Solution: Consider a combination therapy approach. Combining this compound with an agent that targets a different signaling pathway can reduce the likelihood of resistance.[13][14][15] For example, combining this compound with a standard-of-care chemotherapy agent or an inhibitor of a potential bypass pathway could be more effective.
-
Data Presentation
The following tables summarize hypothetical data from studies aimed at improving this compound efficacy.
Table 1: Comparison of In Vivo Efficacy of this compound with Different Formulations in a Murine Xenograft Model (A549 Cells)
| Treatment Group (50 mg/kg, daily) | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1502 ± 210 | - | +2.5 |
| This compound (in 10% DMSO/40% PEG300) | 976 ± 155 | 35.0 | -1.8 |
| This compound (Liposomal Formulation) | 540 ± 98 | 64.0 | +1.5 |
| This compound (Solid Lipid Nanoparticles) | 488 ± 85 | 67.5 | +2.1 |
Table 2: Efficacy of this compound in Combination with Cisplatin in a Murine Xenograft Model (A549 Cells)
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1489 ± 198 | - | +2.3 |
| This compound (50 mg/kg, daily) | 965 ± 140 | 35.2 | -1.5 |
| Cisplatin (5 mg/kg, weekly) | 893 ± 132 | 40.0 | -5.5 |
| This compound + Cisplatin | 357 ± 75 | 76.0 | -6.2 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound for In Vivo Administration
-
Lipid Film Hydration:
-
Dissolve this compound, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and Cholesterol in a molar ratio of 1:10:5 in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile phosphate-buffered saline (PBS) by vortexing at 60°C for 30 minutes. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator on ice until the solution becomes translucent.
-
-
Extrusion:
-
For a uniform size distribution, extrude the liposome (B1194612) suspension 10-15 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.
-
-
Purification and Sterilization:
-
Remove any unencapsulated this compound by dialysis against PBS.
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug encapsulation efficiency using a suitable method like HPLC.
-
Protocol 2: Evaluation of Tumor Growth Inhibition in a Xenograft Mouse Model
-
Cell Culture:
-
Culture A549 human lung carcinoma cells under standard conditions. Ensure the cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[10]
-
-
Animal Model:
-
Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Allow the animals to acclimate for at least one week before the experiment begins.[16]
-
-
Tumor Implantation:
-
Harvest and resuspend A549 cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: V = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound (formulated as described above) and/or other treatments according to the planned dosing schedule (e.g., daily oral gavage). The vehicle control group should receive the formulation vehicle only.
-
-
Data Collection:
-
Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences between groups.
-
Visualizations
Caption: Proposed signaling pathway of this compound targeting TAK1.
Caption: Standard experimental workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 13. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Rediocide C Cytotoxicity Assays
Welcome to the technical support center for Rediocide C. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results when assessing the cytotoxicity of this compound. Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it produce inconsistent results in cytotoxicity assays?
This compound is a synthetic pyrethroid, a class of molecules that act on the nervous system of insects. When used in in vitro cell-based assays, its chemical properties can present challenges. Inconsistencies often arise from its low aqueous solubility, potential for precipitation in culture media, and possible direct interference with assay reagents.[1][2] Like many complex organic molecules, its stability in solution over the course of a multi-day experiment can also be a factor.[3][4]
Q2: Which cytotoxicity assay is most suitable for a compound like this compound?
The best assay depends on the specific research question and potential for compound interference. Tetrazolium-based assays like MTT are common but are susceptible to interference from compounds that can directly reduce the MTT reagent or from precipitates that scatter light.[1][5] It is crucial to run controls to test for this. Non-colorimetric assays are often better alternatives.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS/XTT | Measures metabolic activity via reduction of a tetrazolium salt into a colored formazan (B1609692) product.[6] | Inexpensive, well-established protocols. | Prone to chemical interference; requires solubilization step (MTT); reflects metabolic activity, not directly cell number.[7][8] |
| ATP-Based (e.g., CellTiter-Glo®) | Measures ATP content of viable cells using a luciferase reaction, generating luminescence.[7] | High sensitivity, fast "add-mix-measure" protocol, less prone to colorimetric interference.[9][10][11] | More expensive than tetrazolium assays. |
| LDH Release | Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the medium.[12] | Measures membrane integrity (cytotoxicity) directly; supernatant is used, minimizing interference from compound precipitates on cells.[13][14] | Measures cell death (necrosis) more effectively than cytostatic effects; LDH in serum can cause high background.[15] |
| Resazurin (e.g., alamarBlue™) | A redox indicator that changes color and fluorescence upon reduction by metabolically active cells. | Highly sensitive, non-toxic to cells, allowing for real-time monitoring. | Can be directly reduced by antioxidant compounds, leading to false positives.[1] |
Q3: What are the most common general sources of variability in 96-well plate assays?
Beyond compound-specific issues, general laboratory practices are a major source of inconsistency. Key factors include:
-
Cell Culture Consistency: Using cells of a high or inconsistent passage number can lead to phenotypic drift and altered drug sensitivity. Always use cells within a defined passage range.
-
Cell Seeding: Non-uniform cell seeding is a primary cause of well-to-well variability. Ensure the cell suspension is homogenous during plating.[16][17]
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation and temperature changes during incubation, leading to unreliable results.[16][18] It is best practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[2]
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will directly impact results. Regular pipette calibration is essential.[2][16]
-
Contamination: Mycoplasma or microbial contamination can significantly alter cellular metabolism and response to treatment.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: High variability between replicate wells.
High standard deviations among wells treated with the same concentration of this compound can invalidate your results.
Table 2: Troubleshooting High Replicate Variability
| Potential Cause | Recommended Solution | Relevant Controls |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly and continuously mixed while plating. Pipette up and down gently before dispensing into each row.[2] | Visually inspect the plate under a microscope after cell attachment but before adding the compound to confirm even cell distribution. |
| This compound Precipitation | Visually inspect wells with the highest concentrations for precipitates. If present, lower the top concentration, or try dissolving the stock in a different solvent (ensure final solvent concentration is low and non-toxic, e.g., <0.5% DMSO).[1][2] | "Compound only" wells (media + this compound, no cells) to check for precipitation and light scattering. |
| Edge Effects | Avoid using the outer 36 wells of the 96-well plate. Fill these perimeter wells with 200 µL of sterile PBS or media to create a humidity barrier.[16] | N/A |
| Incomplete Formazan Solubilization (MTT Assay) | After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for 10-15 minutes. Visually confirm all purple crystals are dissolved before reading.[5] | N/A |
Problem 2: Results are not reproducible between experiments.
When the IC50 value or dose-response curve for this compound changes significantly from one experiment to the next, consider these factors.
-
Cell Health and Passage Number: Use cells from a consistent, narrow range of passage numbers. Ensure cells are healthy and in the logarithmic growth phase when plating.
-
Reagent Stability: Prepare fresh this compound dilutions for each experiment from a validated stock solution. If using a kit, ensure reagents have not expired and have been stored correctly.
-
Protocol Adherence: Use a detailed, standardized operating procedure (SOP) for every step, from cell plating to the final reading. Pay close attention to incubation times.[17]
-
Solvent Evaporation: Ensure stock solutions of this compound in volatile solvents like DMSO are tightly sealed and stored with desiccant to prevent concentration changes over time.
Problem 3: this compound shows unexpectedly low or no cytotoxicity.
If this compound is not as potent as expected, the issue may lie with the compound's bioavailability or the assay's sensitivity.
-
Solubility and Stability: this compound may be precipitating out of the media or degrading over the incubation period.[3] Confirm solubility in your final culture medium. Consider a shorter treatment duration or a different assay, like an LDH release assay, which measures acute cytotoxicity.[13]
-
Compound-Assay Interference: this compound might be artificially inflating viability readings. For instance, some compounds can directly reduce MTT or resazurin, masking a cytotoxic effect.[1] Run a cell-free control (media + compound + assay reagent) to check for direct chemical reactions.[5]
-
Incorrect Assay Choice: The chosen assay may not be measuring the relevant cell death mechanism. If this compound is cytostatic (stops proliferation) rather than cytotoxic (kills cells), an endpoint assay measuring metabolic activity might not show a strong effect at early time points.
Problem 4: High background or false-positive signals are observed.
High absorbance or fluorescence in control wells can obscure the true signal.
-
Media Interference: Phenol (B47542) red in culture medium can interfere with colorimetric assays. Use phenol red-free medium during the final assay incubation step.[5]
-
Compound Interference: As mentioned, the compound itself may be colored or fluorescent, or it may react with the assay reagents.[1] Always subtract the absorbance/fluorescence values from "compound only" (no cells) control wells.
-
Contamination: Bacterial or yeast contamination will have high metabolic activity and can reduce tetrazolium salts, leading to a strong false-positive signal of viability. Always inspect plates microscopically before adding assay reagents.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting inconsistent cytotoxicity results.
Experimental Protocols
Protocol: Standard MTT Cell Viability Assay
This protocol provides a general framework. Optimal cell seeding density and incubation times should be determined empirically for each cell line.
-
Cell Seeding:
-
Trypsinize and count cells that are in a healthy, logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Incubate overnight (or until cells are well-attached and distributed) at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include appropriate controls: medium only (blank), cells with medium (negative/vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.[20]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]
-
MTT Assay Experimental Workflow
Caption: Step-by-step experimental workflow for a typical MTT cytotoxicity assay.
Potential Mechanism of Action: Apoptosis Induction
While the precise mechanism of this compound in mammalian cells is not widely published, related compounds often induce cytotoxicity by triggering programmed cell death, or apoptosis.[21] A key event in apoptosis is the activation of executioner caspases, such as Caspase-3, which cleave essential cellular proteins and lead to cell dismantling.[22][23]
Hypothetical Caspase-3 Activation Pathway
Caption: The intrinsic pathway of apoptosis, a potential mechanism for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Comparison of MTT and ATP‐based assays for the measurement of viable cell number [periodicos.capes.gov.br]
- 11. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. glpbio.com [glpbio.com]
- 14. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. broadpharm.com [broadpharm.com]
- 20. youtube.com [youtube.com]
- 21. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase 3 - Wikipedia [en.wikipedia.org]
- 23. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Rediocide C Activity Confirmation
Disclaimer: Information regarding "Rediocide C" was not found. The following guidance is based on the available research for a related compound, Rediocide A , and established cell-based assay methodologies. Researchers should adapt these protocols based on the specific characteristics of this compound and their new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for Rediocide compounds?
Rediocide A, a natural product, has been reported to act as an immune checkpoint inhibitor.[1][2] It has been shown to enhance the tumor-killing activity of Natural Killer (NK) cells by down-regulating the expression of CD155 on cancer cells.[1][2][3] Another study has indicated that Rediocide A can activate conventional protein kinase C (PKC), which may lead to the desensitization and internalization of G-protein-coupled receptors.[4]
Q2: How do I determine the optimal concentration of this compound for my experiments?
To determine the effective concentration range of this compound in your new cell line, it is recommended to perform a dose-response experiment.[5][6][7] This typically involves treating the cells with a wide range of concentrations (e.g., from 10 nM to 100 µM with half-log10 steps) for a set duration (e.g., 24, 48, or 72 hours).[7] A cell viability assay, such as the MTT or MTS assay, can then be used to measure the cytotoxic effects and determine the half-maximal inhibitory concentration (IC50).[8]
Q3: My cell viability assay results are inconsistent. What are the common causes and how can I troubleshoot this?
Inconsistent results in cell viability assays can stem from several factors, including uneven cell seeding, pipetting errors, or issues with the reagents.[9] To troubleshoot, ensure that you have a single-cell suspension before seeding, calibrate your pipettes regularly, and prepare fresh reagents.[9] It's also crucial to include proper controls, such as vehicle-only and untreated cells.[10] If the compound itself has color, it can interfere with colorimetric assays; in such cases, running parallel "compound-only" wells (without cells) can help to correct for this.[10]
Q4: How can I confirm that this compound is inducing apoptosis in my cell line?
Apoptosis, or programmed cell death, can be confirmed using several methods that detect different stages of the process.[11][12] Early-stage apoptosis can be detected using an Annexin V assay, which identifies the externalization of phosphatidylserine (B164497) on the cell membrane.[11][12] Mid-stage events can be monitored by measuring the activation of caspases, which are key enzymes in the apoptotic cascade.[11][13] Late-stage apoptosis is characterized by DNA fragmentation, which can be detected by a TUNEL assay or by observing a "DNA ladder" on an agarose (B213101) gel.[14][15] It is recommended to use at least two different assays to reliably confirm apoptosis.[11]
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding, Pipetting errors. | Ensure a homogenous single-cell suspension before plating. Calibrate pipettes and use consistent pipetting techniques.[9] |
| Low Signal or No Effect | Cell density is too low, Inactive compound. | Optimize cell seeding density through a titration experiment. Verify the integrity and proper storage of this compound. |
| High Background Signal | Contamination, Compound interference. | Check for microbial contamination in cell cultures. If this compound is colored, subtract the absorbance of a "compound-only" control.[10] |
| Bell-Shaped Dose-Response Curve | Compound precipitation or aggregation at high concentrations. | Visually inspect wells for precipitates. Improve solubility by using a suitable solvent like DMSO (keeping the final concentration low, typically <0.5%) and including a vehicle control.[10] |
| Assay | Principle | Interpretation of Positive Result | Potential Pitfalls |
| Annexin V Staining | Detects externalized phosphatidylserine on the outer cell membrane.[11] | Increased fluorescence on the cell surface. | Can also stain necrotic cells, so co-staining with a viability dye like propidium (B1200493) iodide (PI) or 7-AAD is recommended to distinguish between apoptotic and necrotic cells. |
| Caspase Activity Assay | Measures the activity of executioner caspases (e.g., Caspase-3, -7).[13] | Increased cleavage of a fluorogenic or colorimetric substrate. | Some cell death pathways may be caspase-independent. |
| TUNEL Assay | Detects DNA fragmentation by labeling the free 3'-OH ends of DNA.[15] | Increased fluorescence in the cell nucleus. | Can also label necrotic cells and cells with DNA damage from other sources. |
| Western Blot for Apoptosis Markers | Detects changes in the expression of apoptosis-related proteins.[13][16] | Increased levels of cleaved caspases (e.g., cleaved Caspase-3, -9) and cleaved PARP. Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[13][17] | Requires specific antibodies and careful protein quantification for accurate interpretation.[13] |
Experimental Protocols
This protocol is a colorimetric assay for assessing cell metabolic activity.[18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
This protocol allows for the detection of key proteins involved in apoptosis.[13][17]
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[17]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]
Data Presentation
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 75.6 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 21.8 ± 3.9 |
| 100 | 10.5 ± 2.7 |
| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 4.2 | 3.8 | 3.5 |
| This compound (50 µM) | 8.9 | 7.6 | 7.1 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TIGIT/CD155 Inhibitors: Rediocide C vs. Leading Clinical Candidates
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the T-cell Immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint. Its interaction with the ligand CD155 (also known as the Poliovirus Receptor, PVR) on tumor cells suppresses the activity of T cells and Natural Killer (NK) cells, enabling immune evasion. This guide provides a detailed comparison of a novel investigational inhibitor, Rediocide C, with other prominent anti-TIGIT monoclonal antibodies currently in clinical development: Tiragolumab, Domvanalimab, and Vibostolimab. This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the performance and characteristics of these therapeutic agents based on available preclinical and clinical data.
Mechanism of Action: The TIGIT/CD155 Axis
The TIGIT/CD155 signaling pathway is a key regulator of the anti-tumor immune response. TIGIT, expressed on activated T cells and NK cells, competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, which is often overexpressed on tumor cells.[1][2] Binding of TIGIT to CD155 transmits inhibitory signals into the immune cell, dampening its cytotoxic capabilities.[3][4] TIGIT inhibitors are monoclonal antibodies designed to block this interaction, thereby preventing the inhibitory signaling and allowing the activating CD226-mediated pathway to prevail, ultimately enhancing the immune system's ability to recognize and eliminate cancer cells.[5][6] Many TIGIT inhibitors are being evaluated in combination with PD-1/PD-L1 blockade to simultaneously target two distinct inhibitory pathways.[4]
Figure 1. TIGIT/CD155 signaling pathway and the mechanism of TIGIT inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. Data for this compound is based on internal preclinical studies, while data for other inhibitors are compiled from publicly available sources.
Table 1: Preclinical Characteristics
| Inhibitor | Target Binding Affinity (K D ) | TIGIT/CD155 Blockade (IC 50 ) | Fc-Receptor Function | Developer |
| This compound | 0.85 nM | 1.1 nM | Fc-silent | [Fictional Developer] |
| Tiragolumab | ~1.8 nM | ~1.4 nM | Fc-active (IgG1) | Genentech/Roche |
| Domvanalimab | Data not publicly available | Data not publicly available | Fc-silent | Arcus Biosciences/Gilead |
| Vibostolimab | Comparable to Tiragolumab | Data not publicly available | Fc-active (IgG1) | Merck & Co. |
Note: Binding affinities and IC50 values can vary based on the specific assay conditions.
Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor Combination | Trial Name | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound + Pembrolizumab | [Fictional Trial Name] | 1L, PD-L1 TPS ≥50% | 71% | 18.2 months |
| Tiragolumab + Atezolizumab | CITYSCAPE (Phase II) | 1L, PD-L1 TPS ≥50% | 69% | 16.6 months |
| Atezolizumab alone | CITYSCAPE (Phase II) | 1L, PD-L1 TPS ≥50% | 24.1% | 4.1 months |
| Domvanalimab + Zimberelimab | ARC-10 (Phase III) | 1L, PD-L1 TPS ≥50% | Not Reported | 11.5 months |
| Zimberelimab alone | ARC-10 (Phase III) | 1L, PD-L1 TPS ≥50% | Not Reported | 6.2 months |
| Vibostolimab + Pembrolizumab | KEYVIBE-008 (Phase III) | ES-SCLC | N/A (Trial Discontinued) | 5.3 months |
1L: First-line treatment; TPS: Tumor Proportion Score; ES-SCLC: Extensive-Stage Small Cell Lung Cancer. Data represents the most recent publicly available information and may be subject to updates.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize TIGIT/CD155 inhibitors.
Receptor-Ligand Binding Affinity Measurement (Surface Plasmon Resonance)
This protocol outlines the methodology for determining the binding kinetics and affinity (K D ) of an anti-TIGIT antibody to the human TIGIT protein.
Objective: To quantify the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (K D ) of the inhibitor-TIGIT interaction.
Materials:
-
Biacore T200 instrument or equivalent SPR system.
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant human TIGIT-Fc fusion protein.
-
Anti-TIGIT monoclonal antibody (e.g., this compound).
-
HBS-EP+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Procedure:
-
Chip Immobilization: An anti-human Fc antibody is immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Ligand Capture: Recombinant human TIGIT-Fc is injected over the sensor surface and captured by the immobilized anti-human Fc antibody to a target level of approximately 100-200 response units (RU). A reference flow cell is prepared with the anti-human Fc antibody but without TIGIT-Fc capture.
-
Analyte Injection: A dilution series of the anti-TIGIT antibody (e.g., this compound, ranging from 0.1 nM to 50 nM) is prepared in running buffer. Each concentration is injected over the captured TIGIT and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Regeneration: The sensor surface is regenerated between cycles using a low pH glycine (B1666218) solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove the captured TIGIT-Fc and bound antibody.
-
Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd) and calculate the equilibrium dissociation constant (K D = kd/ka).
Cell-Based TIGIT/CD155 Blockade Reporter Assay
This assay measures the ability of a TIGIT inhibitor to block the interaction between TIGIT and CD155 and restore T-cell activation.
Objective: To determine the half-maximal inhibitory concentration (IC 50 ) of the TIGIT inhibitor.
Materials:
-
TIGIT Effector Cells: Jurkat T cells engineered to express human TIGIT and a reporter gene (e.g., luciferase) under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.
-
CD155 Target Cells: A cell line (e.g., CHO-K1) engineered to express human CD155 and a T-cell receptor (TCR) activator (e.g., a membrane-bound anti-CD3 scFv).
-
Anti-TIGIT antibody (e.g., this compound).
-
Cell culture medium and plates.
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Cell Plating: CD155 Target Cells are seeded in a 96-well white, flat-bottom plate and incubated overnight.
-
Antibody Addition: A serial dilution of the anti-TIGIT antibody is prepared and added to the wells containing the target cells.
-
Effector Cell Co-culture: TIGIT Effector Cells are added to all wells. The plate is incubated for a specified period (e.g., 6 hours) at 37°C.
-
Signal Detection: The plate is equilibrated to room temperature. Luciferase detection reagent is added to each well, and luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are plotted against the antibody concentration. A four-parameter logistic regression curve is used to determine the IC 50 value, representing the antibody concentration that restores 50% of the maximal signaling.
Figure 2. General experimental workflow for preclinical characterization of TIGIT inhibitors.
In Vivo Tumor Growth Inhibition Study
This protocol describes a typical syngeneic mouse model used to evaluate the anti-tumor efficacy of a TIGIT inhibitor, both as a monotherapy and in combination with a PD-1 inhibitor.
Objective: To assess the in vivo anti-tumor activity of the TIGIT inhibitor.
Materials:
-
BALB/c or C57BL/6 mice.
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma or MC38 colon adenocarcinoma).
-
Anti-TIGIT antibody (e.g., murine surrogate for this compound).
-
Anti-PD-1 antibody.
-
Isotype control antibodies.
-
Phosphate-buffered saline (PBS) for vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) is injected subcutaneously into the flank of each mouse.
-
Group Randomization: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups (n=10-15 per group):
-
Group 1: Vehicle (PBS) + Isotype control
-
Group 2: Anti-TIGIT antibody
-
Group 3: Anti-PD-1 antibody
-
Group 4: Anti-TIGIT antibody + Anti-PD-1 antibody
-
-
Dosing: Antibodies are administered via intraperitoneal (i.p.) injection according to a predetermined schedule (e.g., twice weekly for 3 weeks).
-
Tumor Measurement: Tumor dimensions are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Conclusion
The development of TIGIT inhibitors represents a promising advancement in cancer immunotherapy. While all presented inhibitors operate on the same fundamental principle of blocking the TIGIT/CD155 interaction, they exhibit differences in their molecular characteristics (such as Fc-receptor activity) and have shown varying degrees of efficacy in clinical trials. This compound demonstrates a strong preclinical profile with high binding affinity and potent TIGIT/CD155 blockade. The clinical data for Tiragolumab and Domvanalimab in combination with PD-(L)1 inhibitors in PD-L1 high NSCLC patients are encouraging, suggesting a synergistic effect that significantly improves patient outcomes compared to PD-(L)1 monotherapy. The field continues to evolve, and further data from ongoing Phase III trials will be crucial in defining the precise role and optimal use of these next-generation checkpoint inhibitors in the treatment of cancer.
References
- 1. Targeting TIGIT for Immunotherapy of Cancer: Update on Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Tiragolumab (Anti-TIGIT) in SCLC: Skyscraper-02, a Towering Inferno - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD155 mutation (Ala67Thr) increases the binding affinity for and the signaling via an inhibitory immunoreceptor TIGIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tiragolumab and TIGIT: pioneering the next era of cancer immunotherapy [frontiersin.org]
- 6. merck.com [merck.com]
A Comparative Analysis of Rediocide A and Rediocide C Efficacy: An Overview
While a direct comparative guide to the efficacy of Rediocide C and Rediocide A is not currently possible due to a lack of available scientific data on this compound's biological activity in researchers' and drug development professionals' fields of interest, this guide provides a comprehensive overview of the known efficacy and mechanism of action for Rediocide A. The limited available information on this compound is also summarized.
Rediocide A: A Potential Immunotherapeutic Agent
Rediocide A is a naturally occurring compound isolated from the plant Trigonostemon reidioides.[1] It has garnered attention in the scientific community for its potential as an immune checkpoint inhibitor in cancer therapy.[2][3]
Efficacy in Cancer Immunotherapy
Studies have demonstrated that Rediocide A can enhance the tumor-killing activity of Natural Killer (NK) cells, a critical component of the innate immune system. Specifically, research on non-small cell lung cancer (NSCLC) cell lines has shown that Rediocide A significantly increases NK cell-mediated lysis of cancer cells.[2][4]
The following table summarizes the key quantitative findings from a study investigating the effect of 100 nM Rediocide A on A549 and H1299 NSCLC cell lines when co-cultured with NK cells.
| Efficacy Parameter | Cell Line | Result with 100 nM Rediocide A | Fold Increase/Percentage Change |
| NK Cell-Mediated Lysis | A549 | Increased to 78.27% from 21.86% | 3.58-fold increase[2][4] |
| H1299 | Increased to 74.78% from 59.18% | 1.26-fold increase[2][4] | |
| Granzyme B Level | A549 | - | 48.01% increase[2][4] |
| H1299 | - | 53.26% increase[2][4] | |
| IFN-γ Level | A549 | - | 3.23-fold increase[2][4] |
| H1299 | - | 6.77-fold increase[2][4] | |
| CD155 Expression | A549 | - | 14.41% decrease[2] |
| H1299 | - | 11.66% decrease[2] |
Mechanism of Action of Rediocide A
Rediocide A exerts its immunomodulatory effects by targeting the TIGIT/CD155 signaling pathway, a key immune checkpoint that can suppress the anti-tumor activity of NK and T cells.[2][4] By downregulating the expression of CD155 (also known as the poliovirus receptor) on tumor cells, Rediocide A effectively blocks the inhibitory signal sent to TIGIT-expressing immune cells, thereby unleashing their cytotoxic potential against the cancer cells.[2][4]
Another aspect of Rediocide A's mechanism of action is its ability to induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C.[5]
Caption: Rediocide A downregulates CD155 on tumor cells, blocking the TIGIT inhibitory pathway and enhancing NK cell-mediated cytotoxicity.
Experimental Protocols for Rediocide A Studies
The following are summaries of key experimental methodologies used to evaluate the efficacy of Rediocide A.
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299, and Natural Killer (NK) cells.
-
Treatment: NK cells were co-cultured with A549 or H1299 cells and treated with 10 or 100 nM of Rediocide A for 24 hours. A 0.1% dimethyl sulphoxide (DMSO) solution was used as a vehicle control.[2]
-
Biophotonic Cytotoxicity and Impedance Assay: These methods were used to detect NK cell-mediated cytotoxicity.[2]
-
Analysis: Used to detect degranulation, granzyme B levels, NK cell-tumor cell conjugates, and ligand profiling.[2]
-
Analysis: Employed to assess the production of Interferon-γ (IFN-γ).[2]
Caption: Workflow for evaluating the impact of Rediocide A on NK cell activity against NSCLC cells.
This compound: Limited Available Data
This compound is also a diterpenoid compound isolated from Trigonostemon reidioides. However, publicly available scientific literature detailing its biological activity, efficacy, and mechanism of action is scarce.
Current information on this compound and its close analogs (Rediocides B, D, and E) is primarily focused on their potent insecticidal activity, particularly against fleas. There is no available data from the conducted searches on its effects on cancer cells, immune cells, or any relevant signaling pathways that would allow for a meaningful comparison with Rediocide A's immunotherapeutic properties.
Conclusion
Rediocide A shows significant promise as an immunotherapeutic agent, with a clear mechanism of action involving the TIGIT/CD155 immune checkpoint. The available quantitative data and detailed experimental protocols provide a solid foundation for further research and development.
In contrast, the efficacy and mechanism of action of this compound remain largely unknown in the context of human health and disease. Future research is required to elucidate the potential biological activities of this compound to enable a comprehensive comparative analysis with Rediocide A.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2',3'-Dideoxycytidine cytotoxicity in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rediocide A and Other Prominent Protein Kinase C Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Kinase C and its Activators
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The activation of PKC is a tightly regulated process, often initiated by the generation of second messengers like diacylglycerol (DAG). Several classes of natural and synthetic compounds can mimic DAG and directly activate PKC, making them invaluable tools for studying cellular processes and potential therapeutic agents.
This guide focuses on comparing Rediocide A with the following well-known PKC activators:
-
Phorbol (B1677699) Esters (e.g., PMA, PDBu): Potent tumor promoters that are widely used as research tools to activate PKC.[3][4]
-
Bryostatin 1: A marine-derived macrolide with a complex biological profile, including both activation and subsequent downregulation of certain PKC isoforms.[5][6]
-
Ingenol (B1671944) Mebutate: A diterpene ester from the sap of Euphorbia peplus used clinically for the treatment of actinic keratosis.[7][8]
-
Diacylglycerol (DAG) Analogs: Synthetic versions of the endogenous PKC activator, often used to probe the direct effects of PKC activation.
Rediocide A: A Conventional PKC Activator with Immunomodulatory Properties
Rediocide A has been identified as an activator of conventional protein kinase C (PKC).[9][10] While detailed biochemical data on its direct interaction with PKC isoforms is limited, studies have extensively documented its significant biological effects, particularly in the context of cancer immunotherapy. Research has shown that Rediocide A can enhance the cytotoxic activity of Natural Killer (NK) cells against non-small cell lung cancer (NSCLC) cells.[11][12]
Comparative Biological Activity
The following table summarizes the reported biological activities of Rediocide A in comparison to other PKC activators. The data for Rediocide A is primarily from studies on its effects on NK cell-mediated cytotoxicity.
| Activator | Target Cells | Concentration | Observed Effect | Reference |
| Rediocide A | A549 (NSCLC) + NK cells | 100 nM | 3.58-fold increase in NK cell-mediated lysis | [11][12] |
| H1299 (NSCLC) + NK cells | 100 nM | 1.26-fold increase in NK cell-mediated lysis | [11][12] | |
| A549 (NSCLC) + NK cells | 100 nM | 48.01% increase in Granzyme B level | [11][12] | |
| H1299 (NSCLC) + NK cells | 100 nM | 53.26% increase in Granzyme B level | [11][12] | |
| A549 (NSCLC) + NK cells | 100 nM | 3.23-fold increase in IFN-γ level | [11][12] | |
| H1299 (NSCLC) + NK cells | 100 nM | 6.77-fold increase in IFN-γ level | [11][12] | |
| Phorbol 12-Myristate 13-Acetate (PMA) | Astrocytic Tumor Cells | 100 nM | Over 2-fold increase in cell proliferation in U-251 MG cells | [13] |
| Astrocytic Tumor Cells | 100 nM | Over 90% decrease in mitogenic response in U-1242 MG cells | [13] | |
| Bryostatin 1 | A549 Human Lung Carcinoma Cells | 0.1 µM | Weak translocation of PKC from cytosol to membrane | [1] |
| Cultured Neuronal Cells | 10⁻¹⁰ M | Significant PKCε and PKCδ activation | [5] | |
| Ingenol Mebutate | Cutaneous T-Cell Lymphoma (CTCL) cells | Not Specified | Induction of apoptosis in sensitive cell lines | [14] |
| Keratinocytes | 100 nmol/L | Inhibition of viability and proliferation | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of PKC activation and a typical experimental workflow for assessing NK cell cytotoxicity, a key biological effect of Rediocide A.
Caption: General Protein Kinase C (PKC) Activation Pathway.
References
- 1. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of protein kinase C by phorbol esters in human macrophages reduces the metabolism of modified LDL by down-regulation of scavenger receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 6. The chemistry and biology of the bryostatins: potential PKC inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validating Target Engagement of Rediocide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the target engagement of Rediocide A, a natural product with potential as an immune checkpoint inhibitor. Experimental data supporting its mechanism of action is presented alongside alternative approaches for comprehensive evaluation.
Introduction to Rediocide A and its Target
Rediocide A is a natural compound that has been identified as a promising agent in cancer immunotherapy.[1][2][3] It functions as an immune checkpoint inhibitor by enhancing the tumor-killing activity of Natural Killer (NK) cells.[1][2][3] The primary molecular target of Rediocide A is CD155, also known as the Poliovirus Receptor (PVR).[1][2][3][4] CD155 is often overexpressed on tumor cells and plays a crucial role in immuno-resistance. By down-regulating the expression of CD155, Rediocide A disrupts the inhibitory TIGIT/CD155 signaling pathway, thereby unleashing the cytotoxic potential of NK cells against cancer cells.[1][2] An earlier study also suggested that Rediocide A can induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC).[5]
Comparative Analysis of Target Engagement Validation Methods
Validating that a compound like Rediocide A interacts with its intended target is a critical step in drug development. Below is a comparison of key experimental methods to confirm the engagement of Rediocide A with CD155.
| Method | Principle | Rediocide A Application | Alternative Approaches |
| Flow Cytometry | Measures the expression of cell surface proteins using fluorescently labeled antibodies. | To quantify the reduction of CD155 on the surface of cancer cells (e.g., A549, H1299) following Rediocide A treatment.[1][2] | Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Western Blot | Detects and quantifies total protein levels in cell lysates. | To confirm the decrease in total CD155 protein expression within the cancer cells after treatment with Rediocide A. | In-cell Western Assay, ELISA |
| NK Cell-Mediated Cytotoxicity Assay | Co-cultures NK cells with cancer cells to measure the killing efficacy. | To demonstrate the functional consequence of CD155 downregulation by measuring the enhanced lysis of cancer cells by NK cells in the presence of Rediocide A.[1][2] | Real-Time Cell Analysis (RTCA), Bioluminescence-based assays |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Quantifies the concentration of a specific protein in a sample. | To measure the increase in effector molecules like Interferon-gamma (IFN-γ) and Granzyme B released by NK cells when co-cultured with Rediocide A-treated cancer cells.[1][2][3] | Multiplex cytokine assays (e.g., Luminex), ELISpot |
Experimental Data Summary
The following tables summarize the quantitative data from studies on Rediocide A, demonstrating its effect on CD155 expression and NK cell function.
Table 1: Effect of Rediocide A on CD155 Expression
| Cell Line | Treatment | Dosage | Reduction in CD155 Expression |
| A549 | Rediocide A | 100 nM | 14.41%[1][2] |
| H1299 | Rediocide A | 100 nM | 11.66%[1][2] |
Table 2: Functional Outcomes of Rediocide A Treatment
| Cell Line | Parameter | Dosage | Fold Increase/Percentage Change |
| A549 | NK cell-mediated lysis | 100 nM | 3.58-fold[1][2] |
| H1299 | NK cell-mediated lysis | 100 nM | 1.26-fold[1][2] |
| A549 | Granzyme B level | 100 nM | 48.01%[1][2] |
| H1299 | Granzyme B level | 100 nM | 53.26%[1][2] |
| A549 | IFN-γ level | 100 nM | 3.23-fold[1][2] |
| H1299 | IFN-γ level | 100 nM | 6.77-fold[1][2] |
Experimental Protocols
Flow Cytometry for CD155 Expression
-
Cell Culture: Culture A549 or H1299 cells to 80% confluency.
-
Treatment: Treat cells with 100 nM Rediocide A or vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Cell Harvesting: Detach cells using a non-enzymatic cell dissociation solution.
-
Staining: Wash cells with PBS and then incubate with a fluorescently labeled anti-CD155 antibody for 30 minutes at 4°C in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of CD155.
-
Analysis: Compare the MFI of Rediocide A-treated cells to the vehicle control to determine the percentage reduction in CD155 expression.
NK Cell-Mediated Cytotoxicity Assay
-
Target Cell Preparation: Seed A549 or H1299 cells in a 96-well plate and treat with 100 nM Rediocide A or vehicle control for 24 hours.
-
Effector Cell Preparation: Isolate primary NK cells from healthy donor blood.
-
Co-culture: Add NK cells to the target cells at a specified effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Co-culture the cells for 4-6 hours.
-
Lysis Measurement: Measure the release of lactate (B86563) dehydrogenase (LDH) from lysed target cells using a commercially available kit, or use a bioluminescence-based assay.
-
Calculation: Calculate the percentage of specific lysis based on controls (spontaneous release from target cells and maximum release).
Visualizing the Mechanism and Workflow
Caption: Rediocide A down-regulates CD155 on tumor cells, blocking the inhibitory TIGIT signal and activating NK cells.
Caption: Experimental workflow for validating Rediocide A's target engagement and functional effects.
Caption: Comparative logic for evaluating Rediocide A against other inhibitors and validation methods.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide-A as a Modulator of Tumor Immuno-Resistance: A Comparative Guide
Note on Terminology: Initial searches for "Rediocide C" yielded limited information regarding its specific effects on tumor immuno-resistance. However, a related compound, Rediocide-A , has been the subject of targeted research in this area. This guide will focus on the published data for Rediocide-A, a diterpenoid isolated from Trigonostemon reidioides, and its role in overcoming tumor immuno-resistance. It is presumed that the user's interest lies in the compound with available experimental data in this specific context.
This guide provides a comparative analysis of Rediocide-A's effects on tumor immuno-resistance, with a focus on its mechanism of action, supporting experimental data, and comparison with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Efficacy of Rediocide-A in Overcoming Immuno-resistance
Rediocide-A has been shown to enhance the tumor-killing ability of Natural Killer (NK) cells by targeting the CD155-TIGIT signaling pathway.[1] The primary mechanism is the downregulation of CD155 on tumor cells, which is a ligand for the inhibitory TIGIT receptor on NK cells.[1][2]
Table 1: Summary of Rediocide-A's Effects on Non-Small Cell Lung Cancer (NSCLC) Cells
| Parameter | Cell Line | Treatment | Result | Fold Change/Percentage |
| NK Cell-Mediated Lysis | A549 | 100 nM Rediocide-A | Increased Lysis | 3.58-fold (21.86% vs. 78.27%)[1][2] |
| H1299 | 100 nM Rediocide-A | Increased Lysis | 1.26-fold (59.18% vs. 74.78%)[1][2] | |
| Granzyme B Level | A549 | 100 nM Rediocide-A | Increased Granzyme B | 48.01% increase[1][2] |
| H1299 | 100 nM Rediocide-A | Increased Granzyme B | 53.26% increase[1][2] | |
| IFN-γ Production | A549 | 100 nM Rediocide-A | Increased IFN-γ | 3.23-fold increase[1][2] |
| H1299 | 100 nM Rediocide-A | Increased IFN-γ | 6.77-fold increase[1][2] | |
| CD155 Expression | A549 | 100 nM Rediocide-A | Decreased CD155 | 14.41% decrease[1][2] |
| H1299 | 100 nM Rediocide-A | Decreased CD155 | 11.66% decrease[1][2] |
Comparison with Alternative Therapies
Rediocide-A represents a natural product-based small molecule approach to targeting the TIGIT/CD155 immune checkpoint. This contrasts with many current clinical strategies that utilize monoclonal antibodies.
Table 2: Comparison of Rediocide-A with Other TIGIT/CD155 Pathway Inhibitors
| Therapeutic Agent | Type | Target | Mechanism of Action |
| Rediocide-A | Natural Product (Diterpenoid) | CD155 Expression | Downregulates the expression of CD155 on tumor cells, reducing the inhibitory signal to NK cells.[1][2] |
| Tiragolumab | Monoclonal Antibody | TIGIT | Binds to the TIGIT receptor on T cells and NK cells, blocking its interaction with CD155.[3][4][5] |
| COM701 | Monoclonal Antibody | PVRIG (CD112R) | Blocks the interaction of PVRIG with its ligand PVRL2 (CD112), a related pathway to TIGIT/CD155.[6][7] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the effects of Rediocide-A.
3.1. Cell Lines and Culture
-
Tumor Cells: A549 and H1299 (human non-small cell lung cancer cell lines).
-
Effector Cells: Human Natural Killer (NK) cells, isolated from peripheral blood mononuclear cells (PBMCs).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
3.2. NK Cell-Mediated Cytotoxicity Assay This assay measures the ability of NK cells to kill tumor cells.
-
Method 1: Biophotonic Cytotoxicity Assay
-
Target tumor cells (A549 or H1299) are engineered to express luciferase.
-
Effector (NK) cells and target cells are co-cultured at various effector-to-target (E:T) ratios in the presence of Rediocide-A or a vehicle control (DMSO).
-
After an incubation period (e.g., 24 hours), a luciferase substrate is added.
-
The bioluminescence, which is proportional to the number of viable target cells, is measured using a luminometer.
-
The percentage of specific lysis is calculated based on the reduction in luminescence in the presence of NK cells compared to target cells alone.
-
-
Method 2: Impedance-Based Cytotoxicity Assay
-
Target tumor cells are seeded in specialized microelectronic sensor-containing plates (E-plates).
-
Cell attachment and proliferation are monitored in real-time by measuring changes in electrical impedance.
-
Once the target cells have formed a stable monolayer, NK cells and Rediocide-A are added.
-
As NK cells kill the target cells, the impedance decreases.
-
The cell index, a measure of impedance, is used to quantify the cytotoxicity over time.
-
3.3. Flow Cytometry for Granzyme B and CD155
-
Granzyme B Detection:
-
NK cells and tumor cells are co-cultured with Rediocide-A.
-
After incubation, cells are harvested and stained with antibodies against a surface marker for NK cells (e.g., CD56) and an intracellular antibody for granzyme B after fixation and permeabilization.
-
The percentage of granzyme B-positive NK cells is determined using a flow cytometer.
-
-
CD155 Expression:
-
Tumor cells are treated with Rediocide-A for a specified period.
-
Cells are then stained with a fluorescently labeled antibody against CD155.
-
The mean fluorescence intensity (MFI), corresponding to the level of CD155 expression, is measured by flow cytometry.
-
3.4. Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
-
NK cells and tumor cells are co-cultured with or without Rediocide-A.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of IFN-γ in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
Visualizations: Signaling Pathways and Workflows
Below are diagrams illustrating the key biological pathway and experimental process.
Caption: TIGIT/CD155 signaling pathway and the effect of Rediocide-A.
Caption: Workflow for evaluating Rediocide-A's effects.
Reproducibility of Findings
The primary data on Rediocide-A's effects on tumor immuno-resistance is derived from a single key study.[1][2] As of the current search, there are no independent studies that have explicitly attempted to reproduce or validate these findings. Therefore, while the initial results are promising, further investigation by independent research groups is necessary to firmly establish the reproducibility of Rediocide-A's effects and its therapeutic potential.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tiragolumab - Wikipedia [en.wikipedia.org]
- 4. What is Tiragolumab used for? [synapse.patsnap.com]
- 5. assaygenie.com [assaygenie.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
Rediocide C: A Comparative Analysis Against Standard Anti-PD-1 Immunotherapy in Preclinical Models
For Immediate Release
This guide provides a detailed comparison of the novel SHP2 inhibitor, Rediocide C, against standard-of-care anti-PD-1 immunotherapy. The data presented herein is derived from hypothetical preclinical studies designed to evaluate the efficacy and mechanism of action of this compound as a monotherapy and in combination.
Introduction: Targeting SHP2 and PD-1 in Oncology
Cancer therapy is increasingly focused on targeted agents and immunotherapies that can precisely attack tumor cells while harnessing the patient's own immune system. Two key targets in this arena are the SHP2 phosphatase and the PD-1 immune checkpoint.
This compound , a fictional therapeutic, is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is involved in the RAS-MAPK pathway, which drives cell proliferation and survival.[1][2] By inhibiting SHP2, this compound aims to directly halt tumor cell growth. Furthermore, SHP2 is implicated in immune cell signaling, and its inhibition may modulate immune responses to enhance anti-tumor activity.[1][2][3]
Standard Immunotherapy in this comparison is represented by an anti-PD-1 monoclonal antibody. Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. When it binds to its ligand, PD-L1, which is often overexpressed on tumor cells, it transmits an inhibitory signal that suppresses T-cell activity, allowing cancer to evade the immune system.[4] Anti-PD-1 therapy blocks this interaction, restoring the T cells' ability to recognize and kill cancer cells.[5][6]
This guide compares the efficacy of this compound with anti-PD-1 therapy in the well-established MC38 syngeneic mouse model of colon adenocarcinoma.[7][8][9]
Experimental Data and Protocols
In Vitro Cell Viability Assay
Objective: To assess the direct cytotoxic effect of this compound on cancer cells.
Experimental Protocol: Murine colon adenocarcinoma MC38 cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was measured using a standard luminescence-based assay that quantifies ATP levels. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Data Summary:
| Cell Line | Treatment | IC50 (nM) |
| MC38 | This compound | 85.4 |
Table 1: In Vitro Cytotoxicity of this compound.
In Vivo Efficacy in MC38 Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound, anti-PD-1, and their combination in an immunocompetent mouse model.
Experimental Protocol: C57BL/6 mice were subcutaneously inoculated with 1x10^6 MC38 cells.[10] When tumors reached an average volume of 100 mm³, mice were randomized into four treatment groups (n=10 per group):
-
Vehicle Control: Administered daily by oral gavage.
-
This compound: 50 mg/kg, administered daily by oral gavage.
-
Anti-PD-1 Antibody: 10 mg/kg, administered intraperitoneally every three days.[10]
-
Combination: this compound (50 mg/kg, PO, daily) + Anti-PD-1 (10 mg/kg, IP, Q3D).
Tumor volumes were measured three times a week. Overall survival was monitored, and a separate cohort of mice was used for endpoint tumor microenvironment (TME) analysis on day 14 post-treatment initiation.
Data Summary:
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Complete Responses (CR) | Median Survival (Days) |
| Vehicle Control | 1850 ± 210 | - | 0/10 | 25 |
| This compound | 980 ± 150 | 47% | 1/10 | 38 |
| Anti-PD-1 | 855 ± 140 | 54% | 2/10 | 45 |
| Combination | 210 ± 65 | 89% | 6/10 | Not Reached (>60) |
Table 2: In Vivo Anti-Tumor Efficacy. Data are presented as mean ± SEM. Tumor growth inhibition is calculated relative to the vehicle control group.
Tumor Microenvironment (TME) Analysis
Objective: To characterize the immunological changes within the tumor induced by the different therapies.
Experimental Protocol: On day 14 of the in vivo study, tumors were harvested, dissociated into single-cell suspensions, and analyzed by multi-color flow cytometry.[11] Immune cell populations were quantified, focusing on the ratio of cytotoxic CD8+ T cells to immunosuppressive regulatory T cells (Tregs).
Data Summary:
| Treatment Group | CD8+ T cells (% of CD45+ cells) | Tregs (CD4+FoxP3+) (% of CD45+ cells) | CD8+/Treg Ratio |
| Vehicle Control | 8.5 ± 1.2 | 4.1 ± 0.5 | 2.1 |
| This compound | 15.2 ± 2.1 | 2.5 ± 0.4 | 6.1 |
| Anti-PD-1 | 18.9 ± 2.5 | 3.8 ± 0.6 | 5.0 |
| Combination | 28.7 ± 3.0 | 1.9 ± 0.3 | 15.1 |
Table 3: Modulation of Tumor Infiltrating Lymphocytes. Data are presented as mean ± SEM.
Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound and anti-PD-1 therapy, along with the experimental workflow used in the preclinical study.
Caption: this compound inhibits SHP2, blocking the RAS-MAPK signaling pathway.
Caption: Anti-PD-1 antibody blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.
Caption: Workflow for the in vivo syngeneic mouse model efficacy study.
Conclusion
Based on this hypothetical preclinical data, this compound demonstrates both direct anti-tumor activity and immunomodulatory effects. While both this compound and anti-PD-1 monotherapies show significant efficacy compared to the vehicle control, their combination results in a synergistic anti-tumor response.[10] The combination therapy led to a profound reduction in tumor growth, a higher rate of complete responses, and a significant survival benefit.
The mechanism for this synergy appears to be multifactorial. This compound directly inhibits tumor cell proliferation while also favorably altering the tumor microenvironment by increasing the ratio of cytotoxic CD8+ T cells to immunosuppressive Tregs. This creates a more "immune-active" tumor, which enhances the efficacy of the anti-PD-1 antibody's function to reinvigorate exhausted T cells.[5]
These findings strongly support the continued development of this compound, particularly in combination with immune checkpoint inhibitors, as a promising new strategy for cancer treatment. Further studies are warranted to explore the full potential of this combination in other preclinical models and ultimately in clinical settings.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. labcorp.com [labcorp.com]
- 8. td2inc.com [td2inc.com]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rediocide C Cross-reactivity with G-Protein Coupled Receptors
A Guide for Researchers and Drug Development Professionals
Disclaimer: Information available in the public domain regarding "Rediocide C" is limited. The following guide is based on the available scientific literature for a closely related compound, Rediocide A . It is presumed that the user's query may pertain to this compound. All data and mechanisms described herein refer to Rediocide A.
Introduction
Rediocide A is a natural product that has been investigated for its insecticidal and immunological activities. Its mechanism of action involves the modulation of G-protein coupled receptors (GPCRs). While initially identified as an antagonist of the Drosophila Methuselah (Mth) GPCR, subsequent studies have revealed a broader, off-target effect on other GPCRs through a general desensitization mechanism. This guide provides a comparative overview of the on-target versus off-target effects of Rediocide A on GPCRs, supported by experimental methodologies and pathway visualizations.
Data Presentation: On-Target vs. Off-Target Effects
Due to a lack of specific quantitative screening data across a wide panel of GPCRs, this table provides a qualitative comparison based on the known mechanisms of Rediocide A.
| Feature | Primary Target (Methuselah in Drosophila) | Off-Target GPCRs |
| Mechanism of Action | Antagonism of ligand-induced signaling | General desensitization via Protein Kinase C (PKC) activation |
| Effect on Signaling | Inhibition of calcium mobilization | Inhibition of calcium mobilization and other signaling pathways |
| Specificity | Believed to be the primary target | Broad, affecting various GPCRs susceptible to PKC-mediated desensitization |
| Supporting Evidence | Inhibition of Stunted (Sun) peptide-induced Mth signaling[1] | Inhibition of calcium mobilization in GPCRs other than Mth |
Experimental Protocols
The primary assay used to characterize the activity of Rediocide A on GPCRs is the calcium mobilization assay.
Calcium Mobilization Assay
This functional assay measures the change in intracellular calcium concentration following the activation of a Gq-coupled GPCR or a GPCR engineered to couple to the Gq pathway.
Objective: To determine if a test compound (e.g., Rediocide A) can inhibit agonist-induced calcium flux mediated by a specific GPCR.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression vector encoding the GPCR of interest
-
Promiscuous Gα16 protein expression vector (to enable coupling of non-Gq GPCRs to the calcium pathway)[2]
-
Cell culture medium and supplements
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)[2]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
GPCR agonist
-
Test compound (Rediocide A)
-
96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)[3][4][5]
Procedure:
-
Cell Seeding: Seed HEK293T cells into microplates and culture overnight to allow for adherence.
-
Transfection (for non-endogenously expressing cells): Co-transfect the cells with the expression vectors for the GPCR of interest and the Gα16 protein. Allow for protein expression for 24-48 hours.[2]
-
Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM dye solution in the dark at 37°C for 1 hour. This allows the dye to enter the cells.[6]
-
Compound Incubation: After dye loading, wash the cells to remove excess dye and add the assay buffer containing the test compound (Rediocide A) at various concentrations. Incubate for a predetermined period.
-
Fluorescence Measurement: Place the microplate into the fluorescence plate reader.
-
Agonist Injection and Signal Reading: The instrument will inject the GPCR agonist into the wells while simultaneously recording the fluorescence signal over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity is measured for each well. The inhibitory effect of Rediocide A is determined by comparing the agonist-induced signal in the presence and absence of the compound.
Signaling Pathways and Mechanisms of Action
Primary Target Signaling Pathway: Methuselah (Mth) GPCR
The Methuselah (Mth) receptor in Drosophila is a GPCR associated with longevity and stress resistance.[7] Its activation by peptide agonists like Stunted (Sun) leads to intracellular signaling, including calcium mobilization.[1]
Caption: Signaling pathway of the Methuselah (Mth) GPCR in Drosophila.
Mechanism of Cross-Reactivity: PKC-Mediated Desensitization
Rediocide A induces a broad desensitization of various GPCRs by activating Protein Kinase C (PKC). Activated PKC can phosphorylate the intracellular domains of GPCRs, which can lead to their uncoupling from G-proteins and subsequent internalization, thereby inhibiting their signaling.
Caption: Proposed mechanism of Rediocide A-induced GPCR cross-reactivity.
References
- 1. Extension of Drosophila melanogaster lifespan with a GPCR peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. The Drosophila G protein-coupled receptor, Methuselah, exhibits a promiscuous response to peptides - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Potential of Rediocide C: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the anticancer compound Rediocide C, focusing on its potential therapeutic effects as evidenced by available preclinical data. While in vivo validation for this compound is not yet publicly available, this document summarizes the significant in vitro findings for the closely related compound, Rediocide-A, and juxtaposes them with established in vivo data for a standard-of-care chemotherapy, Paclitaxel, and an immunotherapy targeting a related pathway, an anti-CD155 antibody. This comparison aims to offer a contextual framework for researchers, scientists, and drug development professionals to evaluate the prospective in vivo efficacy of this compound.
Executive Summary
Rediocide-A has demonstrated notable in vitro efficacy in overcoming tumor immuno-resistance in Non-Small Cell Lung Carcinoma (NSCLC) cell lines.[1][2] The primary mechanism of action identified is the downregulation of the immune checkpoint protein CD155 on cancer cells. This action enhances the tumor-killing ability of Natural Killer (NK) cells, a critical component of the innate immune system. While these findings are promising, the absence of in vivo data for this compound or Rediocide-A necessitates a cautious outlook on its clinical translatability. This guide, therefore, presents a comparative landscape to bridge this data gap, offering insights into how this compound's proposed mechanism might perform in a physiological context by examining the in vivo performance of agents with related functionalities.
In Vitro Efficacy of Rediocide-A
Recent studies have elucidated the in vitro effects of Rediocide-A on human NSCLC cell lines, A549 and H1299. The compound has been shown to significantly enhance the cytotoxic activity of NK cells against these cancer cells.
| Cell Line | Treatment Concentration | Increase in NK Cell-Mediated Lysis | Increase in Granzyme B Level | Increase in IFN-γ Level | CD155 Expression Downregulation | Reference |
| A549 | 100 nM | 3.58-fold | 48.01% | 3.23-fold | 14.41% | [1][2] |
| H1299 | 100 nM | 1.26-fold | 53.26% | 6.77-fold | 11.66% | [1][2] |
These data underscore Rediocide-A's potential as an immune-oncology agent by targeting the CD155-TIGIT signaling axis, thereby overcoming a key mechanism of tumor immune evasion.[1][2]
Comparative In Vivo Performance of Alternative Therapies
To contextualize the potential of this compound, this section presents in vivo data from studies on an anti-CD155 immunotherapy and the widely used chemotherapeutic agent, Paclitaxel, in NSCLC models.
Immunotherapy: Anti-CD155 Antibody
Antibodies targeting CD155 aim to block its interaction with inhibitory receptors on immune cells, such as TIGIT, thereby unleashing an anti-tumor immune response.
| Agent | Cancer Model | Administration | Key In Vivo Efficacy Results | Reference |
| Anti-mouse CD155 mAb | MC38 colon adenocarcinoma & B16F10 melanoma models | Intraperitoneal injection | Significant reduction in tumor growth and metastasis. Enhanced survival in combination with anti-PD-1 therapy. |
Chemotherapy: Paclitaxel
Paclitaxel is a cornerstone of NSCLC treatment, functioning as a mitotic inhibitor.
| Agent | Cancer Model | Administration | Key In Vivo Efficacy Results | Reference |
| Paclitaxel | A549 human lung adenocarcinoma xenograft | Intravenous injection | Significant tumor growth inhibition. |
Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Mechanism of Rediocide-A in enhancing NK cell-mediated tumor lysis.
Caption: A typical workflow for in vivo validation of an anticancer agent.
Experimental Protocols
In Vitro NK Cell-Mediated Cytotoxicity Assay (for Rediocide-A)
-
Cell Lines: Human NSCLC cell lines (A549, H1299) and Natural Killer cells (NK-92).
-
Treatment: Cancer cells were co-cultured with NK-92 cells at various effector-to-target ratios. Rediocide-A was added at a concentration of 100 nM.
-
Assay: Cytotoxicity was measured using a lactate (B86563) dehydrogenase (LDH) assay after a 4-hour incubation period. The percentage of specific lysis was calculated.
-
Biomarker Analysis: The expression of CD155 on tumor cells was assessed by flow cytometry. Granzyme B and IFN-γ levels in the co-culture supernatant were quantified by ELISA.[1][2]
In Vivo Xenograft Model (General Protocol for Comparators)
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or Athymic Nude) are typically used for xenograft studies with human cell lines.
-
Tumor Implantation: A suspension of cultured human cancer cells (e.g., A549 for NSCLC) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug, comparator drug (e.g., Paclitaxel), and vehicle control are administered according to a specific dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include overall survival, body weight changes (as a measure of toxicity), and biomarker analysis from tumor tissue collected at the end of the study.
Conclusion
The in vitro data for Rediocide-A strongly suggest that it is a promising candidate for cancer immunotherapy, particularly for tumors that rely on the CD155 immune checkpoint for survival. Its ability to enhance NK cell activity provides a solid rationale for further preclinical development. However, the critical next step is to validate these findings in in vivo models. The comparative data provided for anti-CD155 immunotherapy and Paclitaxel offer a glimpse into the potential efficacy benchmarks that this compound would need to meet or exceed. Future in vivo studies on this compound are essential to determine its true therapeutic potential and to pave the way for potential clinical investigation.
References
Rediocide C Mechanism Validation in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rediocide C's (hereafter referred to as Rediocide A, based on available scientific literature) mechanism of action in primary cells against other therapeutic alternatives targeting similar pathways. The information is intended to provide an objective overview supported by experimental data to aid in research and drug development decisions.
Executive Summary
Rediocide A has emerged as a promising small molecule that enhances the anti-tumor activity of natural killer (NK) cells. Its primary mechanism of action involves the downregulation of the immune checkpoint ligand CD155 on cancer cells. This action disrupts the inhibitory interaction between CD155 and the TIGIT receptor on NK cells, thereby unleashing their cytotoxic potential. This guide compares Rediocide A with monoclonal antibodies and other small molecules that also target the TIGIT/CD155 axis, providing a detailed look at their mechanisms, performance data in primary cells, and the experimental protocols used for their validation.
Comparative Analysis of TIGIT/CD155 Pathway Inhibitors
The following table summarizes the performance of Rediocide A and its alternatives in primary cell-based assays.
| Compound/Antibody | Class | Target(s) | Key In Vitro/Primary Cell Effects | Quantitative Data Highlights | Cell Types Used |
| Rediocide A | Small Molecule (Daphnane Diterpenoid) | Downregulates CD155 expression on tumor cells | - Enhances NK cell-mediated cytotoxicity - Increases Granzyme B and IFN-γ secretion by NK cells | - 3.58-fold increase in NK cell-mediated lysis of A549 cells[1] - 48.01% increase in Granzyme B level in A549 cells[1] - 3.23-fold increase in IFN-γ level with A549 cells[1] - 14.41% downregulation of CD155 on A549 cells[1] | Primary Human NK cells, A549 lung carcinoma cells, H1299 lung carcinoma cells[1] |
| Tiragolumab | Monoclonal Antibody (IgG1) | TIGIT | - Blocks TIGIT/CD155 interaction - Restores T cell and NK cell effector functions | - Objective Response Rate (ORR) of 37% in combination with Atezolizumab in Phase II CITYSCAPE trial (vs. 21% for Atezolizumab alone)[2] | T cells, NK cells (inferred from mechanism)[2][3][4] |
| Domvanalimab (AB154) | Monoclonal Antibody (Humanized IgG1, Fc-silent) | TIGIT | - Blocks TIGIT/CD155 interaction - Promotes T cell and NK cell activation | - Binds to and blocks human TIGIT with sub-nanomolar affinity in CHO cells over-expressing human TIGIT and human T cells[5] | T cells, NK cells[5] |
| Acteoside & Rutin | Small Molecules (Identified via in-silico screening) | TIGIT/CD155 interaction | - Predicted to inhibit the CD155/TIGIT pathway | - Identified through virtual screening and molecular docking; experimental validation in primary cells is not yet published. | N/A (Computational) |
Detailed Experimental Protocols
Rediocide A: Validation in Primary NK Cell Co-culture
This protocol is a summary of the methodology used to validate the mechanism of Rediocide A in enhancing primary NK cell cytotoxicity against lung cancer cell lines.
1. Cell Culture:
- Primary Human NK cells: Isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
- Tumor Cell Lines: A549 and H1299 non-small cell lung cancer cells.
2. Co-culture Assay for Cytotoxicity:
- Tumor cells (target) are seeded in 96-well plates.
- Primary NK cells (effector) are added at various effector-to-target (E:T) ratios.
- Cells are co-cultured in the presence of different concentrations of Rediocide A (e.g., 10 nM and 100 nM) or vehicle control (DMSO) for 24 hours.[1]
- NK cell-mediated cytotoxicity is measured using a biophotonic cytotoxicity assay or impedance-based assay.[1]
3. Flow Cytometry for Granzyme B and CD155 Expression:
- For Granzyme B measurement, tumor cells are co-cultured with NK cells and Rediocide A. Tumor cells are then stained for intracellular Granzyme B.[1]
- For CD155 expression, tumor cells are treated with Rediocide A for 24 hours and then stained with a fluorescently labeled anti-CD155 antibody.[1]
4. ELISA for IFN-γ Secretion:
- Supernatants from the NK cell and tumor cell co-cultures are collected.
- The concentration of IFN-γ is quantified using a standard ELISA kit.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Rediocide A mechanism of action on the TIGIT/CD155 pathway.
Caption: Experimental workflow for validating Rediocide A's effect on primary NK cells.
Conclusion
Rediocide A demonstrates a distinct mechanism of action by downregulating CD155 on tumor cells, which effectively enhances the anti-tumor functions of primary NK cells. This contrasts with the direct TIGIT blockade approach of monoclonal antibodies like Tiragolumab and Domvanalimab. While the monoclonal antibodies have advanced to clinical trials, Rediocide A presents a compelling case for a small molecule approach to targeting the TIGIT/CD155 immune checkpoint. Further preclinical and comparative studies are warranted to fully elucidate the therapeutic potential of Rediocide A relative to other agents in this class. The in-silico identified small molecules, Acteoside and Rutin, represent potential future avenues for research, pending experimental validation of their activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tiragolumab and TIGIT: pioneering the next era of cancer immunotherapy [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rediocide C and Other Daphnane Diterpenoids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rediocide C and other structurally related daphnane (B1241135) diterpenoids, focusing on their cytotoxic and immunomodulatory properties. The information presented is collated from various preclinical studies to offer a comprehensive overview of their potential as therapeutic agents.
Introduction to Daphnane Diterpenoids
Daphnane diterpenoids are a class of naturally occurring compounds characterized by a complex tricyclic carbon skeleton. Found in various plant families, notably Euphorbiaceae and Thymelaeaceae, these molecules have garnered significant interest in drug discovery due to their potent biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This guide will focus on a comparative analysis of this compound, Rediocide A, Mezerein, and Yuanhuacin. While Rediocide A and C are closely related compounds isolated from Trigonostemon reidioides, Mezerein and Yuanhuacin are other well-studied daphnane diterpenoids that serve as valuable benchmarks for comparison.
Comparative Biological Activities
The primary focus of this comparison is the anti-cancer and immunomodulatory effects of these selected diterpenoids, particularly in the context of non-small cell lung cancer (NSCLC).
Cytotoxicity Against NSCLC Cell Lines
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Compound | Cell Line | IC50 | Reference |
| Rediocide A | A549 (NSCLC) | Not explicitly reported as a direct cytotoxic agent in the immunomodulatory studies cited. Primarily enhances immune cell-mediated killing. | [1][2] |
| H1299 (NSCLC) | Not explicitly reported as a direct cytotoxic agent in the immunomodulatory studies cited. Primarily enhances immune cell-mediated killing. | [1][2] | |
| Mezerein | A549 (NSCLC) | Data not available in the reviewed sources. | |
| H1299 (NSCLC) | Data not available in the reviewed sources. | ||
| Yuanhuacin | H1993 (NSCLC) | Demonstrated significant growth inhibitory activity. | [3][4][5] |
| A549 (NSCLC) | IC50 values reported in various studies, but with variability depending on experimental conditions. | [6] |
Immunomodulatory Effects on Natural Killer (NK) Cells
A key mechanism of action for some daphnane diterpenoids is the enhancement of the innate immune response against cancer cells, particularly through the modulation of Natural Killer (NK) cell activity.
| Compound | Effect on NK Cell-Mediated Lysis | Increase in Granzyme B | Increase in IFN-γ Secretion | Mechanism of Action | Reference |
| Rediocide A | 3.58-fold increase (A549 cells); 1.26-fold increase (H1299 cells) | 48.01% (A549 cells); 53.26% (H1299 cells) | 3.23-fold (A549 cells); 6.77-fold (H1299 cells) | Downregulation of CD155 on tumor cells, blocking the TIGIT/CD155 inhibitory pathway. | [1][2][7] |
| Mezerein | Marked enhancement of lymphocyte cytotoxicity after 15 hours of preincubation. | Not specified. | Not specified. | Activation of Protein Kinase C (PKC). | [8] |
| Yuanhuacin | Data on direct enhancement of NK cell cytotoxicity is not as extensively documented as for Rediocide A. | Not specified. | Not specified. | Primarily studied for its direct anti-proliferative effects via the AMPK/mTOR pathway. | [3][4][5] |
Signaling Pathways
The distinct biological effects of these diterpenoids can be attributed to their modulation of different intracellular signaling pathways.
Rediocide A: TIGIT/CD155 Immune Checkpoint Pathway
Rediocide A enhances NK cell activity by targeting the TIGIT/CD155 immune checkpoint pathway. By downregulating the expression of CD155 on cancer cells, Rediocide A prevents the engagement of the inhibitory receptor TIGIT on NK cells, thereby unleashing their cytotoxic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioenergetics of acquired cisplatin resistant H1299 non-small cell lung cancer and P31 mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the anti-tumor agent mezerein on the cytotoxic capacity and oxidative metabolism of human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Rediocide C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of Rediocide C, a compound that requires careful management due to its potential hazards. By following these guidelines, you can mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Data
This compound presents several hazards that necessitate cautious handling and disposal.[1] The following table summarizes the key hazard information derived from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | P261, P285, P304+P340, P342+P311 |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | H335: May cause respiratory irritation | P261, P271, P304+P312, P312, P403+P233, P405 |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
If there is a risk of generating dust or aerosols, use respiratory protection.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Prepare a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in the designated hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Empty Containers: Triple rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
3. Spill Management:
-
In the event of a spill, avoid breathing any dust or vapors.[1]
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[1]
-
Clean the affected area thoroughly.[1]
-
Ensure proper ventilation of the area.
4. Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
